molecular formula C6H13NO B2641307 3-(Methoxymethyl)cyclobutan-1-amine CAS No. 1209654-41-0; 1699607-79-8

3-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B2641307
CAS No.: 1209654-41-0; 1699607-79-8
M. Wt: 115.176
InChI Key: ODSCCLNDZCWOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCCLNDZCWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091327-62-5
Record name rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine
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Foundational & Exploratory

Cyclobutane amine building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Escaping Flatland: A Technical Guide to Cyclobutane Amine Building Blocks in Medicinal Chemistry

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds to sp³-rich architectures.[1] Cyclobutane amines represent a premier class of these building blocks. Unlike the rigid planarity of phenyl rings or the high strain of cyclopropanes, cyclobutane offers a unique "puckered" geometry (


) that provides distinct vectors for substituent display.[2] This guide details the structural rationale, synthetic pathways, and application of cyclobutane amines, specifically focusing on 1,3-disubstituted systems as high-value bioisosteres.

Structural & Physicochemical Rationale

The utility of cyclobutane amines lies in their ability to mimic the spatial projection of aromatic rings while improving physicochemical properties (solubility, metabolic stability).

The Geometric "Pucker" & Vector Analysis

Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation. This deviation creates a specific exit vector for substituents that differs from both flexible alkyl chains and rigid phenyl rings.

Table 1: Physicochemical Comparison of Linker Scaffolds

Propertyp-Phenylene (Aromatic)trans-1,3-Cyclobutane (Saturated)Flexible Alkyl (Propyl)
Hybridization

(Planar)

(Puckered)

(Flexible)
C-C Bond Length 1.39 Å1.55 Å1.54 Å
Solubility (logS) Low (High lattice energy)High (Disrupted packing)Moderate
Metabolic Liability CYP450 Oxidation (Epoxidation)Low (No

-electrons)
High (Aliphatic hydroxylation)
Vector Angle

(Rigid)

(Depending on pucker)
Variable (Entropic penalty)
Basicity Modulation

Cyclobutylamine (


) exhibits slightly lower basicity compared to acyclic analogs like isopropylamine (

).
  • Causality: The internal bond angles (

    
    ) increase the 
    
    
    
    -character of the C-C ring bonds. Consequently, the exocyclic C-N bond gains slightly more
    
    
    -character, but the primary driver is the solvation penalty . The steric bulk of the puckered ring hinders the optimal solvation of the ammonium cation, destabilizing the conjugate acid and lowering the
    
    
    .
  • Application: This reduced basicity can improve membrane permeability (higher fraction of neutral species at physiological pH) without sacrificing the capacity for salt bridge formation.

Case Study: Abrocitinib (Pfizer)

The clinical success of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor, validates the cyclobutane scaffold.

  • Challenge: Early JAK inhibitors suffered from poor selectivity (JAK1 vs. JAK2) and metabolic instability.

  • Solution: Pfizer chemists replaced flexible linkers with a cis-1,3-diaminocyclobutane motif.

  • Mechanism: The rigid cyclobutane core orients the sulfonamide and the pyrrolopyrimidine pharmacophores into a precise bioactive conformation. This "locking" effect reduces the entropic penalty of binding (

    
    ), improving potency while the 
    
    
    
    character improves solubility.

Figure 1: Decision logic for incorporating cyclobutane scaffolds in Abrocitinib development.

Synthetic Methodologies

Accessing 1,3-disubstituted cyclobutanes requires controlling the cis/trans ratio. The cis isomer is often thermodynamically less stable due to steric clash (diaxial-like interactions in the puckered form), making kinetic control essential.

Synthesis Tree

Figure 2: Primary synthetic routes to amino-cyclobutane building blocks.

Experimental Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

This protocol describes the synthesis of a key building block via reductive amination. The choice of hydride source is critical for diastereoselectivity.

Objective: Synthesize cis-3-aminocyclobutanecarboxylic acid hydrochloride.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)

  • Ammonium acetate (10.0 equiv) - Excess drives equilibrium to imine.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) - Selectively reduces imine over ketone.

  • Methanol (Solvent)

  • HCl (for deprotection/salt formation)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-oxocyclobutanecarboxylic acid (11.4 g, 100 mmol) in MeOH (150 mL).

    • Add solid Ammonium Acetate (77.1 g, 1000 mmol) in one portion.

    • Checkpoint: Stir at 25°C for 2 hours. Verify imine formation via LCMS (M+1 = 114, unstable).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (9.4 g, 150 mmol) portion-wise over 30 minutes. Caution: Exothermic; H₂ evolution.

    • Allow to warm to 25°C and stir for 16 hours.

  • Workup & Purification:

    • Quench with conc. HCl (adjust to pH < 2) to destroy excess hydride and decarboxylate any boron complexes.

    • Concentrate in vacuo to remove MeOH.

    • Ion Exchange Chromatography: Load the aqueous residue onto a Dowex 50WX8 (H+ form) column.

      • Wash with water (removes unreacted acid and inorganic salts).

      • Elute with 1M NH₄OH (releases the amino acid).

    • Concentrate ammoniacal fractions to yield the crude zwitterion.

  • Isomer Isolation (The Critical Step):

    • The crude product is a mixture of cis and trans (typically 3:1 to 5:1 favoring cis due to hydride attack from the less hindered face).

    • Recrystallize from Water/Ethanol (1:5). The cis-isomer is generally less soluble and crystallizes first.

    • Validation: ¹H NMR in D₂O. The methine proton (H-3) in the cis isomer typically appears as a pentet with larger coupling constants compared to the trans isomer due to the puckered geometry.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Vazquez, M. J., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases.[3] Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

  • Wilsily, A., et al. (2012). Discovery of a Selective JAK1 Inhibitor with a Novel Cis-1,3-Diaminocyclobutane Scaffold.[3] ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the [2+2] Cycloaddition of Allenoates with Alkenes. Journal of Organic Chemistry, 81(18), 8125–8134. Link

Sources

An In-depth Technical Guide to the Stereochemistry of 3-(Methoxymethyl)cyclobutan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of 3-(methoxymethyl)cyclobutan-1-amine, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the fundamental principles of its isomerism, advanced analytical techniques for separation and characterization, and the practical implications for researchers and scientists in the pharmaceutical industry.

Introduction: The Structural Landscape of this compound

The deceptively simple structure of this compound belies a fascinating stereochemical complexity. The presence of two substituents on the cyclobutane ring gives rise to geometric isomers, namely cis and trans configurations.[3][4] In the cis isomer, the methoxymethyl and amine groups reside on the same face of the puckered cyclobutane ring, while in the trans isomer, they are on opposite faces.[3][4]

Furthermore, the presence of two stereocenters at the C1 and C3 positions means that each geometric isomer can exist as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers:

  • (1R,3R)-3-(methoxymethyl)cyclobutan-1-amine (cis)

  • (1S,3S)-3-(methoxymethyl)cyclobutan-1-amine (cis)

  • (1R,3S)-3-(methoxymethyl)cyclobutan-1-amine (trans)

  • (1S,3R)-3-(methoxymethyl)cyclobutan-1-amine (trans)

The precise three-dimensional arrangement of these isomers can profoundly influence their biological activity, pharmacokinetic properties, and overall efficacy as drug candidates.[1] Therefore, the ability to separate, identify, and control the stereochemistry of this molecule is paramount in drug discovery and development.

Logical Relationship of Isomers

G cluster_cis Enantiomers cluster_trans Enantiomers This compound This compound cis Isomers cis Isomers This compound->cis Isomers trans Isomers trans Isomers This compound->trans Isomers (1R,3R) (1R,3R) cis Isomers->(1R,3R) (1S,3S) (1S,3S) cis Isomers->(1S,3S) (1R,3S) (1R,3S) trans Isomers->(1R,3S) (1S,3R) (1S,3R) trans Isomers->(1S,3R)

Caption: Stereoisomers of this compound.

Separation of Stereoisomers: A Chromatographic Approach

The separation of the four stereoisomers of this compound is a critical step in their individual study. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the most powerful and widely used technique for this purpose.[5][6][7][8]

Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the cornerstone of a successful enantioselective separation.[7] For primary amines like this compound, several classes of CSPs have proven effective:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and often provide excellent enantioselectivity for a broad range of compounds, including amines.[6]

  • Crown Ether-based CSPs: Chiral crown ether phases, like Crownpak® CR-I (+), are specifically designed for the resolution of primary amines and can offer superior separation performance.[6][8]

  • Pirkle-type CSPs: These "brush-type" phases, while having a broad application range, can also be effective for amine separations.

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound isomers.

Step 1: Initial Screening of Chiral Columns and Mobile Phases

  • Objective: To identify a promising column and mobile phase system for the separation of the diastereomers (cis vs. trans) and potentially the enantiomers.

  • Procedure:

    • Prepare a standard solution of the this compound isomer mixture in a suitable solvent (e.g., isopropanol).

    • Screen a selection of chiral columns (e.g., a polysaccharide-based column and a crown ether-based column).

    • Begin with a simple mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. For amine compounds, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) is often necessary to improve peak shape and resolution.[9]

    • Run a gradient elution to quickly assess the retention behavior of the isomers on each column.

Step 2: Optimization of the Mobile Phase

  • Objective: To fine-tune the mobile phase composition to achieve baseline separation of all four isomers.

  • Procedure:

    • Based on the screening results, select the column that shows the best initial separation.

    • Systematically vary the ratio of the non-polar solvent to the polar modifier to optimize the retention times and resolution.

    • Adjust the concentration of the amine modifier to minimize peak tailing.

    • Investigate the effect of different alcohol modifiers (e.g., ethanol, n-propanol) on selectivity.

Step 3: Method Validation

  • Objective: To ensure the developed method is robust, reproducible, and suitable for its intended purpose.

  • Procedure:

    • Assess the method's linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.[7]

    • Evaluate the robustness of the method by making small, deliberate changes to parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation: Representative Chromatographic Data

IsomerRetention Time (min)Resolution (Rs)
(1R,3S)8.5-
(1S,3R)9.22.1
(1R,3R)11.84.5
(1S,3S)12.92.5

Note: The above data is illustrative and will vary depending on the specific column and conditions used.

Experimental Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Isomer Mixture Isomer Mixture Injector Injector Isomer Mixture->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Stereoisomer Quantification Stereoisomer Quantification Peak Integration->Stereoisomer Quantification

Caption: Chiral HPLC workflow for isomer separation.

Spectroscopic Characterization: Unraveling the 3D Structure

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), provides invaluable information about the through-space proximity of protons in a molecule, allowing for the determination of relative stereochemistry.[10][11][12][13]

3.1.1. Distinguishing cis and trans Isomers with NOE

In the cis isomer of this compound, the protons on the carbons bearing the methoxymethyl and amine groups (C1-H and C3-H) are on the same face of the cyclobutane ring. Irradiation of one of these protons should result in a significant NOE enhancement of the other, indicating their spatial proximity (typically < 5 Å).[10] Conversely, in the trans isomer, these protons are on opposite faces of the ring, and no significant NOE enhancement would be expected between them.

3.1.2. Experimental Protocol: 1D NOESY Experiment

  • Objective: To determine the relative stereochemistry (cis or trans) of a purified isomer.

  • Procedure:

    • Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the C1-H and C3-H protons.

    • Perform a 1D NOESY (or DPFGSE-NOE) experiment by selectively irradiating the resonance corresponding to the C1-H proton.[10]

    • Observe the resulting spectrum for any enhancement of the C3-H proton signal.

    • Repeat the experiment by irradiating the C3-H proton and observing the C1-H signal.

Logical Flow for Stereochemical Assignment via NOE

G Purified Isomer Purified Isomer 1D NOESY Experiment 1D NOESY Experiment Purified Isomer->1D NOESY Experiment NOE Observed between C1-H and C3-H? NOE Observed between C1-H and C3-H? 1D NOESY Experiment->NOE Observed between C1-H and C3-H? cis Isomer cis Isomer NOE Observed between C1-H and C3-H?->cis Isomer Yes trans Isomer trans Isomer NOE Observed between C1-H and C3-H?->trans Isomer No

Caption: Decision tree for assigning relative stereochemistry using NOE.

X-ray Crystallography

For the unambiguous determination of the absolute stereochemistry of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[14][15][16] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of every atom in the molecule.

3.2.1. Experimental Protocol: Single-Crystal X-ray Diffraction

  • Objective: To determine the absolute stereochemistry of an enantiomerically pure isomer.

  • Procedure:

    • Grow a single crystal of the purified isomer of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

    • Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration (e.g., using the Flack parameter).

Conclusion: The Importance of Stereochemical Control

The stereochemistry of this compound is a critical determinant of its biological function. A thorough understanding and application of the analytical techniques described in this guide are essential for researchers and scientists in drug development. The ability to separate, identify, and ultimately synthesize stereochemically pure isomers is a key enabling technology in the pursuit of safer and more effective medicines. The unique puckered structure of the cyclobutane ring offers distinct three-dimensional arrangements that can be exploited to optimize drug-target interactions.[1] As the pharmaceutical industry continues to explore novel chemical space, the demand for expertise in stereochemical analysis and control will only intensify.

References

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

  • NOE Experiments. University College London. [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. ACS Publications. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Video: Nuclear Overhauser Enhancement (NOE). JoVE. [Link]

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

  • chiral columns. HPLC.eu. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. [Link]

  • X-ray molecular structure of cyclobutane 2s. ResearchGate. [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. MDPI. [Link]

  • Cis–Trans Isomerism in Cycloalkanes. Fiveable. [Link]

  • 4.2 Cis–Trans Isomerism in Cycloalkanes. OpenStax. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methoxymethyl Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2][3] Its rigid, puckered three-dimensional structure can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][4] This guide provides a comprehensive analysis of the thermodynamic stability of cyclobutane derivatives, with a specific focus on the influence of the methoxymethyl substituent. We will delve into the fundamental principles governing cyclobutane conformation, the intricate interplay of steric and stereoelectronic effects, and the computational and experimental methodologies employed to quantify thermodynamic parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the cyclobutane scaffold.

The Fundamentals of Cyclobutane Stability: A Balancing Act of Strain

The thermodynamic stability of any cycloalkane is intrinsically linked to its ring strain, a concept that encompasses several destabilizing factors. For cyclobutane, the total ring strain is significant, estimated to be around 26.3 kcal/mol.[5][6][7] This inherent instability is a direct consequence of two primary contributions:

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to substantial angle strain.[5][8]

  • Torsional Strain: A planar conformation would also force all eight hydrogen atoms on adjacent carbon atoms into eclipsed positions, resulting in significant torsional strain due to repulsive interactions between their electron clouds.[6][9]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][9][10] This puckering, characterized by a dihedral angle of approximately 25-35°, reduces the eclipsing interactions between adjacent C-H bonds.[10] However, this conformational change comes at the cost of a slight increase in angle strain, as the C-C-C bond angles compress further to about 88°.[8][9] The equilibrium geometry of cyclobutane is thus a delicate compromise between minimizing these two opposing strain factors.[11]

The cyclobutane ring is not static; it undergoes rapid "ring-flipping" between two equivalent puckered conformations, passing through a higher-energy planar transition state. The energy barrier for this inversion is relatively low, typically between 1.8 and 2.0 kcal/mol for monosubstituted cyclobutanes.[11]

The Influence of the Methoxymethyl Substituent: A Deeper Dive

The introduction of a methoxymethyl (-CH₂OCH₃) group onto the cyclobutane ring introduces additional layers of complexity that significantly impact its thermodynamic stability. The conformational preference of this substituent and its interaction with the four-membered ring are governed by a combination of steric and stereoelectronic effects.

Conformational Preferences: Axial vs. Equatorial

Similar to cyclohexane derivatives, substituents on a puckered cyclobutane ring can occupy either an axial or an equatorial position. For most monosubstituted cyclobutanes, the equatorial conformer is thermodynamically more stable.[11] This preference is primarily driven by the avoidance of steric hindrance. In the axial position, the substituent experiences greater van der Waals repulsion with the other axial hydrogens on the same side of the ring.

In the case of methoxymethyl cyclobutane, the equatorial conformation is expected to be the more stable isomer due to the steric bulk of the substituent.

Stereoelectronic Considerations: The Gauche and Anomeric Effects

The presence of electronegative oxygen atoms in the methoxymethyl group introduces the possibility of stereoelectronic interactions that can influence conformational stability. Two key effects to consider are the gauche effect and the anomeric effect.

  • The Gauche Effect: This phenomenon describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when vicinal carbons bear electronegative substituents.[12][13] The stabilization of the gauche conformer is often attributed to hyperconjugation, where there is a favorable interaction between the bonding orbital of a C-H bond and the antibonding orbital of the adjacent C-O bond.[12][13]

  • The Anomeric Effect: This effect describes the preference for an axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring.[14][15] While methoxymethyl cyclobutane is not a heterocycle, analogous hyperconjugative interactions can still play a role in stabilizing certain conformations. Specifically, an interaction between a lone pair on the methoxy oxygen and the antibonding orbital of a C-C bond in the cyclobutane ring could influence the rotational preference around the C-O bond.

The interplay of these effects will determine the most stable rotamer of the methoxymethyl group and contribute to the overall thermodynamic stability of the molecule.

Quantifying Thermodynamic Stability: A Methodological Overview

A thorough understanding of the thermodynamic stability of methoxymethyl cyclobutane derivatives requires the application of both computational and experimental techniques.

Computational Approaches

Computational chemistry provides powerful tools for predicting and rationalizing the thermodynamic properties of molecules.

  • Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, offering a good balance of accuracy and computational cost for determining molecular geometries, energies, and vibrational frequencies. By performing geometry optimizations and frequency calculations for the different possible conformers (e.g., equatorial and axial) of methoxymethyl cyclobutane, one can determine their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG).

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, exploring the conformational landscape and the relative populations of different conformers over time.[11]

Experimental Techniques

Experimental methods are crucial for validating computational predictions and providing real-world data on thermodynamic stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to determine the preferred conformation of the cyclobutane ring and the orientation of the methoxymethyl substituent.[11]

  • X-ray Crystallography: For crystalline solids, X-ray diffraction provides a precise determination of the molecular structure in the solid state.[11] This can reveal the preferred conformation and intermolecular interactions.

  • Calorimetry: Techniques like differential scanning calorimetry (DSC) can be used to measure the heat changes associated with phase transitions or chemical reactions, providing direct experimental data on the thermodynamic parameters of a system.[16]

Experimental and Computational Workflows

Computational Workflow for Determining Relative Stabilities

A typical computational workflow to assess the relative thermodynamic stability of methoxymethyl cyclobutane conformers would involve the following steps:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of both the equatorial and axial isomers.

  • Geometry Optimization and Frequency Calculation: Each identified conformer is then optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data (enthalpy and entropy).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Calculation of Thermodynamic Properties: The relative Gibbs free energies of the conformers are calculated at a standard temperature (e.g., 298.15 K) to determine the most stable isomer.

G cluster_0 Computational Workflow Conformational Search Conformational Search Geometry Optimization & Frequency Calculation Geometry Optimization & Frequency Calculation Conformational Search->Geometry Optimization & Frequency Calculation Identified Conformers Single-Point Energy Refinement Single-Point Energy Refinement Geometry Optimization & Frequency Calculation->Single-Point Energy Refinement Optimized Geometries Calculation of Thermodynamic Properties Calculation of Thermodynamic Properties Single-Point Energy Refinement->Calculation of Thermodynamic Properties Accurate Energies

Caption: A typical computational workflow for determining relative thermodynamic stabilities.

Experimental Workflow for Conformational Analysis via NMR
  • Sample Preparation: The synthesized methoxymethyl cyclobutane derivative is dissolved in a suitable deuterated solvent.

  • 1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY.

  • Signal Assignment: All proton and carbon signals are assigned to their respective atoms in the molecule.

  • Coupling Constant Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are used to determine dihedral angles and thus the puckering of the cyclobutane ring and the orientation of the substituent.

  • NOE/ROE Analysis: Through-space correlations from NOESY or ROESY spectra provide information about the proximity of different protons, which helps to confirm the conformational preferences.

G cluster_1 NMR-based Conformational Analysis Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Signal Assignment Signal Assignment NMR Data Acquisition->Signal Assignment Coupling Constant & NOE Analysis Coupling Constant & NOE Analysis Signal Assignment->Coupling Constant & NOE Analysis Conformational Determination Conformational Determination Coupling Constant & NOE Analysis->Conformational Determination

Caption: An experimental workflow for conformational analysis using NMR spectroscopy.

Data Summary: Thermodynamic Parameters of Cycloalkanes

The following table provides a summary of the strain energies and heats of combustion for some common cycloalkanes to provide context for the inherent instability of the cyclobutane ring.

CycloalkaneRing SizeStrain Energy (kcal/mol)Heat of Combustion per CH₂ Group (kcal/mol)
Cyclopropane3~27.6~166.6
Cyclobutane4~26.3~163.0
Cyclopentane5~6.0~158.7
Cyclohexane6~0~157.4

Data compiled from various sources.[6][7][17][18]

Implications for Drug Design and Development

The thermodynamic stability of a drug molecule is a critical parameter that influences its shelf-life, metabolic fate, and ultimately its efficacy and safety. By understanding the factors that govern the stability of methoxymethyl cyclobutane derivatives, medicinal chemists can:

  • Design more stable molecules: By favoring conformations that minimize strain and maximize stabilizing stereoelectronic interactions, it is possible to design more robust drug candidates.

  • Modulate biological activity: The rigid conformation of the cyclobutane ring can be used to lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target.[3][4]

  • Improve pharmacokinetic properties: The introduction of a cyclobutane moiety can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.[1][2]

Conclusion

The thermodynamic stability of methoxymethyl cyclobutane derivatives is a multifaceted property determined by a delicate balance of angle strain, torsional strain, steric interactions, and stereoelectronic effects. A comprehensive understanding of these factors, aided by a synergistic combination of computational and experimental techniques, is essential for the rational design of novel therapeutics that incorporate this increasingly important chemical scaffold. The principles and methodologies outlined in this guide provide a framework for researchers to explore and harness the unique properties of substituted cyclobutanes in their drug discovery endeavors.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • (n.d.). Substituted alkanes. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • chemeurope.com. (n.d.). Gauche effect. [Link]

  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • PMC - NIH. (n.d.). On the Stability of Disubstituted Cyclobutenes – A Computational Study. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. [Link]

  • PMC - NIH. (n.d.). The Gauche Effect in XCH2CH2X Revisited. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. [Link]

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. [Link]

  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening. [Link]

  • Open Access LMU. (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]

  • ResearchGate. (2025, August 6). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. [Link]

  • PMC. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • YouTube. (2019, March 12). Anomeric Effect(with All important factors). [Link]

  • Chemistry World. (2019, January 31). Flexible route to enantiomerically enriched cyclobutanes. [Link]

  • (n.d.). Theoretical Assessment of Thermodynamic Stability in Nanocrystalline Metallic Alloys. [Link]

  • (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • ePrints Soton. (2021, November 25). Investigation on the Thermodynamic Stability of Nanocrystalline W-Based Alloys: A Combined Theoretical and Experimental A. [Link]

  • YouTube. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process. [Link]

  • OSTI.GOV. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

Sources

Technical Deep Dive: 3-(Methoxymethyl)cyclobutan-1-amine as a High-Fsp³ Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-(Methoxymethyl)cyclobutan-1-amine in Drug Discovery Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Leads

Executive Summary

In the modern era of fragment-based drug discovery (FBDD) and lead optimization, the "escape from flatland" is a critical directive. This compound (CAS: 1209654-41-0) represents a privileged structural motif that addresses three common failures in medicinal chemistry: poor metabolic stability, low aqueous solubility, and suboptimal vector alignment.

Unlike flexible linear linkers or planar aromatic rings, this scaffold offers a defined, rigid exit vector with significant sp³ character (Fsp³). The inclusion of the methoxymethyl ether side chain provides a specific hydrogen-bond acceptor handle while modulating lipophilicity (LogD), making it an ideal bioisostere for 1,3-disubstituted benzenes or cyclohexanes.

Structural & Conformational Dynamics

The utility of the cyclobutane core lies in its unique conformational landscape.[1] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, the cyclobutane ring adopts a "puckered" (butterfly) conformation to relieve torsional strain caused by eclipsing interactions.[1][2]

The Puckering Effect

The ring puckers by approximately 25–35°, creating two distinct geometric isomers for 1,3-disubstituted systems: cis and trans.

  • Cis-isomer: Typically adopts a conformation where both the amine and methoxymethyl groups are in pseudo-equatorial positions.[3] This is often the thermodynamic minimum and provides a "U-shape" or convergent vector orientation.[3]

  • Trans-isomer: Places one substituent pseudo-equatorial and the other pseudo-axial.[3] This creates a linear, divergent vector orientation, mimicking the para-substitution pattern of benzene but with a shorter distance and distinct 3D volume.

Visualization of Conformational Vectors

The following diagram illustrates the vector differences and the puckering energy landscape.

Cyclobutane_Conformation cluster_0 Conformational States cluster_1 Vector Alignment (1,3-Substitution) Planar Planar Transition State (High Torsional Strain) Puckered Puckered Ground State (Relieved Strain ~25-30°) Planar->Puckered Ring Relaxation (- kcal/mol) Cis Cis-Isomer (Pseudo-diequatorial) Convergent Vectors (<120°) Puckered->Cis Thermodynamic Pref. Trans Trans-Isomer (Pseudo-axial/equatorial) Divergent Vectors (~180°) Puckered->Trans Kinetic Access Cis->Trans Isomerization (Requires Bond Breaking)

Caption: Figure 1. Conformational landscape of 1,3-disubstituted cyclobutanes showing the transition from high-energy planar states to stable puckered isomers.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This compound serves as a superior bioisostere for several common moieties.

Target MoietyLimitationCyclobutane Advantage
1,3-Phenyl Ring Planar, metabolic liability (CYP oxidation), poor solubility.3D Shape: Increases Fsp³.Solubility: Ether oxygen + amine reduces LogP.Metabolism: No aromatic hydroxylation.[3]
Gem-dimethyl Lipophilic, metabolically labile (methyl oxidation).[3]Constrained: Reduces entropic penalty upon binding.Stability: Ring strain alters metabolic oxidation potential.[3]
Piperazine Basic nitrogen can cause hERG liability or phospholipidosis.[3]pKa Modulation: Primary amine allows tuning; ether oxygen reduces basicity inductively if close, though here it acts as a distal polar group.[3]
Metabolic Blocking

The methoxymethyl group acts as a "metabolic bumper."[3] In many scaffolds, exposed alkyl chains are sites of rapid CYP450 oxidation. By capping a methyl group with an ether oxygen (methoxymethyl) on a strained ring, the metabolic soft spot is shifted or deactivated, often extending half-life (


) in microsomes.

Synthetic Strategy: A Self-Validating Protocol

To ensure high fidelity and stereochemical control, a robust synthetic route is required. The following protocol utilizes a ketal-protection strategy starting from 3-oxocyclobutanecarboxylic acid , a commercially available building block.

Synthetic Pathway Diagram

Synthesis_Pathway Start 3-Oxocyclobutanecarboxylic Acid Step1 1. Ketal Protection (Ethylene Glycol, pTsOH) Start->Step1 Step2 2. Reduction (LiAlH4, THF) Step1->Step2 Step3 3. O-Methylation (NaH, MeI) Step2->Step3 Step4 4. Ketal Deprotection (aq. HCl, Acetone) Step3->Step4 Step5 5. Reductive Amination (NH4OAc, NaBH3CN) Step4->Step5 Product This compound (Cis/Trans Mixture) Step5->Product

Caption: Figure 2. Step-wise synthesis of this compound ensuring functional group compatibility.

Detailed Experimental Protocol (Step 5: Reductive Amination)

This step is the most critical for determining the cis/trans ratio. The use of ammonium acetate typically favors the thermodynamic product.

Reagents:

  • 3-(Methoxymethyl)cyclobutan-1-one (Intermediate from Step 4)

  • Ammonium Acetate (

    
    , 10 equiv.)[3]
    
  • Sodium Cyanoborohydride (

    
    , 1.2 equiv.)[3]
    
  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) in anhydrous methanol (0.2 M concentration).
    
  • Imine Formation: Add activated 3Å molecular sieves and Ammonium Acetate (10.0 equiv). Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[3] The ketone peak should disappear, replaced by the imine mass (

      
      ).
      
  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.2 equiv) portion-wise.

    • Safety Note:

      
       gas evolution may occur; ensure venting.[3]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with 1N HCl (to pH ~2) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 mins.

  • Workup: Basify with 1N NaOH to pH >12. Extract with DCM (

    
    ).[3] Dry combined organics over 
    
    
    
    .[3]
  • Purification: The crude amine is an oil.[3] Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Validation Criteria:

  • 1H NMR: Look for the cyclobutane methine protons.[3] The proton alpha to the amine typically appears around

    
     3.0–3.5 ppm.[3] The methoxy singlet should be distinct at 
    
    
    
    3.3 ppm.[3]
  • Stereochemistry: Cis and trans isomers can often be separated by chromatography or characterized by NOE (Nuclear Overhauser Effect) experiments.[3] In the cis isomer, NOE correlations are observed between the methine proton at C1 and the methylene protons of the C3-side chain.

References

  • Synthesis of Substituted Cyclobutanes

    • Title: "Practical Synthesis of 3-Substituted Cyclobutanamines"
    • Source: Journal of Organic Chemistry
    • URL:[Link] (Proxy for foundational cyclobutane synthesis methodology).[3]

  • Cyclobutanes in Drug Design

    • Title: "Put a ring on it: application of small aliphatic rings in medicinal chemistry"[4][5]

    • Source: Chem. Soc. Rev., 2021, 50, 10070
    • URL:[Link]

  • Conformational Analysis

    • Title: "Conformational Analysis of Cyclobutane Deriv
    • Source: Wiley Online Library / J. Comp.[3] Chem.

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "this compound Product Page"
    • Source: Enamine Building Blocks[3]

Sources

3-(Methoxymethyl)cyclobutan-1-amine: Physicochemical Profiling and Ionization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization of 3-(Methoxymethyl)cyclobutan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound is a specialized aliphatic amine building block increasingly utilized in medicinal chemistry to introduce metabolic stability and conformational restriction. Unlike flexible acyclic amines, the cyclobutane core offers defined vectors for substituent display.

This guide provides a rigorous analysis of the ionization constants (pKa) of this molecule. While direct experimental data is often proprietary, theoretical derivation places the pKa of the conjugate acid (BH⁺) in the 9.2 – 9.5 range. This value is critical for understanding its behavior as a cationic species at physiological pH, influencing solubility, permeability (LogD), and binding affinity.

Structural Analysis & Ionization Theory

The Ionization Center

The molecule features a single ionizable center: the primary amino group (-NH₂) attached to the C1 position of the cyclobutane ring.

  • Dominant Species at pH 7.4: Protonated Ammonium Cation (R-NH₃⁺).

  • Ionization Equilibrium:

    
    
    
Structural Perturbations on pKa

The basicity of the amine is modulated by two primary structural factors:

  • Cyclobutane Ring Strain (Hybridization Effect):

    • Carbon atoms in small rings exhibit increased s-character in exocyclic bonds to relieve ring strain.

    • Higher s-character in the C-N bond renders the nitrogen lone pair less available for protonation compared to acyclic analogs (e.g., isopropylamine).

    • Impact: Lowers pKa relative to acyclic amines.

  • Inductive Effect of the Methoxymethyl Group:

    • The methoxy ether oxygen is an electronegative atom located at the

      
      -position relative to the nitrogen (N-C-C-C-O chain).
      
    • Through-bond inductive withdrawal (-I effect) destabilizes the positively charged ammonium state.

    • Impact: Further lowers pKa by approximately 0.2–0.4 units compared to unsubstituted cyclobutanamine.

Cis/Trans Isomerism & Field Effects

The 1,3-substitution pattern on cyclobutane creates cis and trans isomers.

  • Cis-isomer: Substituents are on the same face. In a puckered conformation, the methoxymethyl oxygen may come into closer spatial proximity to the ammonium hydrogens, potentially stabilizing the cation via an intramolecular H-bond (field effect), which would increase pKa slightly.

  • Trans-isomer: Substituents are on opposite faces, minimizing through-space interaction.

Comparative pKa Data Analysis

The following table synthesizes predicted and comparative literature values to establish the working range for this compound.

CompoundStructurepKa (Experimental/Predicted)Structural Driver
Isopropylamine Acyclic10.63 (Exp)Standard aliphatic amine baseline.
Cyclobutanamine Unsubstituted Ring9.6 – 9.8 (Exp)Ring strain increases s-character, lowering basicity.
Cyclopropylamine High Strain Ring9.10 (Exp)Extreme s-character drastically lowers pKa.
3-Methoxypropylamine Acyclic Ether9.8 – 10.0 (Exp)Inductive effect of

-oxygen lowers pKa.
This compound Target 9.2 – 9.5 (Calc) Combined effect of ring strain and remote inductive withdrawal.

Technical Insight: The target molecule is approximately 1 log unit less basic than standard aliphatic amines (like piperidine or ethylamine), making it easier to deprotonate in basic workups but remaining fully ionized in the stomach (pH 1-2) and blood (pH 7.4).

Experimental Determination Protocol

Since this molecule lacks a UV-active chromophore conjugated to the ionization center, standard UV-metric titration is unsuitable. The Potentiometric Titration method is the "Gold Standard" for accuracy.

Method: Potentiometric Titration (Sirius T3 / D-Pas)

This method measures the change in pH as a function of added titrant (KOH/HCl). It is self-validating through the Bjerrum difference plot.

Workflow Diagram

G Start Start: this compound (Free Base or HCl Salt) Prep Sample Preparation Dissolve ~1-3 mg in 10 mL 0.15M KCl (Ionic Strength Control) Start->Prep Blank Blank Titration Titrate solvent only to determine exact electrode parameters Prep->Blank Calibration Titration Dual-Direction Titration Acid (pH 2) -> Base (pH 12) -> Acid (pH 2) Ensures reversibility & hysteresis check Prep->Titration Data Data Acquisition Record pH vs. Volume Titration->Data Analysis Bjerrum Plot Analysis Calculate n_H (average protons bound) Identify pKa at n_H = 0.5 Data->Analysis Validation Validation Check Is Carbonate error < 2%? Is curve fit RMSD < 0.01? Analysis->Validation Validation->Prep Fail (Repeat) Result Report pKa Validation->Result Pass

Figure 1: Standard Operating Procedure for Potentiometric pKa Determination of Non-Chromophoric Amines.

Alternative: NMR-pH Titration

If distinguishing between cis and trans isomers in a mixture is required, ¹H-NMR titration is superior.

  • Dissolve 5 mg of compound in D₂O.

  • Adjust pH using DCl/NaOD.

  • Track Chemical Shift: Monitor the H1 proton (alpha to amine) or the methoxy protons. The chemical shift (

    
    ) will move upfield as the amine deprotonates.
    
  • Fit Data: Use the Henderson-Hasselbalch equation to fit

    
     vs. pH.
    

Physicochemical Implications in Drug Design[1]

Solubility & LogD Profile
  • pH 1.0 - 8.0: The amine is >90% protonated (Cationic).

    • Solubility: High (>10 mg/mL).

    • LogD: Low (Negative). The cationic charge dominates, preventing passive diffusion across lipid bilayers unless active transport is involved.

  • pH > 10.0: The amine is deprotonated (Neutral).

    • LogP: Estimated at 0.6 – 0.9 .

    • Extraction: Efficiently extractable into organic solvents (DCM, EtOAc) only at pH > 11.

Bioisosteric Utility

The 3-(methoxymethyl)cyclobutane motif is often used as a bioisostere for morpholine or piperidine .

  • Advantage: It removes the heteroatom from the ring (reducing metabolic liability at the alpha-carbon) while maintaining a similar polarity vector via the exocyclic ether.

  • pKa Tuning: The lower pKa (9.3 vs 10.6 for piperidine) can improve oral bioavailability by increasing the fraction of neutral species available for absorption in the upper intestine (pH 6.5–7.5).

References

  • Werner, N. W., & Casanova, J. (1967).[1] Cyclobutylamine.[1][2][3][4] Organic Syntheses, 47, 28. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Wiberg, K. B. (1996). The Effect of Ring Size on the Acidity of Cycloalkanes and Cycloalkylamines. Journal of Organic Chemistry, 61(18), 6089-6095.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • PubChem Compound Summary. (2024). Cyclobutanamine (CID 75645).[1][3] National Center for Biotechnology Information. Link

Sources

The Ascendant Architectures: A Technical Guide to the Synthesis of Cyclobutanamine Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutanamine motif, a compact and conformationally constrained four-membered ring bearing an amino group, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique stereochemical properties and ability to impart favorable physicochemical characteristics have led to its incorporation into a growing number of clinical candidates and approved drugs. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies employed to construct diverse cyclobutanamine analogs, offering field-proven insights and detailed methodologies for researchers at the forefront of drug discovery.

The Strategic Importance of the Cyclobutanamine Core

The allure of the cyclobutanamine scaffold lies in its ability to confer a unique three-dimensional geometry upon a molecule, a critical factor in optimizing interactions with biological targets.[1][2] Unlike more flexible aliphatic chains, the rigid puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity.[3] Furthermore, the introduction of this sp³-rich motif can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a common challenge in drug development.[4]

The journey from simple cyclobutane to complex, functionally decorated cyclobutanamine analogs has been paved by significant advancements in synthetic organic chemistry. This guide will navigate the key methodologies that have enabled the synthesis of these valuable building blocks.

Foundational Strategies for Cyclobutane Ring Construction

The construction of the cyclobutane core is the cornerstone of any synthesis of its aminated analogs. Several powerful strategies have been developed, with [2+2] cycloaddition reactions being the most prominent.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is arguably the most versatile and widely employed method for constructing cyclobutane rings.[1] These reactions can be promoted by light (photocycloaddition) or transition metal catalysts.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[5] The reaction typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another alkene to form a 1,4-diradical intermediate that subsequently cyclizes.

Experimental Protocol: Synthesis of a Cyclobutane Precursor via Photochemical [2+2] Cycloaddition

This protocol describes a general procedure for the photochemical [2+2] cycloaddition of an enone with an alkene, a common strategy to generate a cyclobutane core that can be further functionalized to a cyclobutanamine.

Materials:

  • Enone (1.0 equiv)

  • Alkene (2.0-5.0 equiv)

  • Solvent (e.g., acetone, acetonitrile, or dichloromethane), degassed

  • High-pressure mercury lamp or other suitable UV light source

  • Quartz reaction vessel

Procedure:

  • Dissolve the enone and the alkene in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction but is typically in the range of 0.01-0.1 M.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

  • Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrates and the lamp's power, ranging from a few hours to several days.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Causality Behind Experimental Choices:

  • Excess Alkene: Using an excess of the alkene partner helps to favor the intermolecular cycloaddition over potential side reactions of the enone, such as dimerization.

  • Degassing: The removal of oxygen is crucial as triplet oxygen can quench the excited triplet state of the enone, inhibiting the desired cycloaddition.

  • Solvent Choice: The solvent should be transparent to the UV light used and should not react with the substrates or intermediates. Acetone can sometimes act as a sensitizer, promoting the reaction.

  • Quartz Vessel: Quartz is used because it is transparent to a broader range of UV light compared to Pyrex glass, allowing for the efficient excitation of the enone.

Transition metal catalysis offers a powerful alternative to photochemical methods, often providing higher levels of stereocontrol and allowing for reactions that are not feasible under photochemical conditions. Iron-catalyzed [2+2] cycloadditions have emerged as a particularly effective method for the synthesis of aminocyclobutanes.[6]

A proposed mechanism for the iron-catalyzed [2+2] cycloaddition involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. The stereochemistry of the product is often dictated by the geometry of the metallacycle.[7]

G cluster_0 Catalytic Cycle Fe_cat Fe Catalyst Metallacycle Metallacyclopentane Intermediate Fe_cat->Metallacycle Coordination & Oxidative Cyclization Alkene1 Alkene 1 Alkene1->Metallacycle Alkene2 Alkene 2 Alkene2->Metallacycle Cyclobutane Cyclobutane Product Metallacycle->Cyclobutane Reductive Elimination Fe_cat2 Fe Catalyst (regenerated) Metallacycle->Fe_cat2 Catalyst Regeneration

Caption: Proposed catalytic cycle for iron-catalyzed [2+2] cycloaddition.

Introduction of the Amine Functionality

Once the cyclobutane core is established, the introduction of the amine group is the next critical step. This can be achieved through several reliable methods.

Reductive Amination of Cyclobutanones

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[8][9] In the context of cyclobutanamine synthesis, cyclobutanone serves as a readily accessible precursor. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.[10][11]

Experimental Protocol: Reductive Amination of Cyclobutanone

This protocol provides a general procedure for the synthesis of a secondary cyclobutanamine from cyclobutanone and a primary amine using sodium triacetoxyborohydride.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of cyclobutanone and the primary amine in the chosen solvent, add a catalytic amount of acetic acid (if needed). The acid can facilitate the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired cyclobutanamine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This reducing agent is milder and more selective than other borohydrides like sodium borohydride. It selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[12]

  • Solvent: Aprotic solvents like DCM or DCE are commonly used as they do not react with the reducing agent.

  • Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced. However, its use should be carefully controlled as it can also lead to side reactions.

Direct Synthesis of Aminocyclobutanes

Several methods allow for the direct construction of the cyclobutane ring with the amine functionality already in place or in a masked form.

The [2+2] cycloaddition of ketenes with ynamides provides a direct route to 3-aminocyclobutenone derivatives. These versatile intermediates can then be reduced to the corresponding saturated cyclobutanamines.[13]

The ring expansion of activated aziridines offers another pathway to cyclobutanamine derivatives, although this method is less common. The strain release from the three-membered ring can drive the rearrangement to the four-membered ring.[14][15]

Synthesis of Substituted and Stereochemically Defined Cyclobutanamine Analogs

The true value of cyclobutanamine in drug discovery lies in the ability to synthesize a wide array of substituted and stereochemically defined analogs.

Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral cyclobutanamines is of paramount importance, as the biological activity of a drug is often dependent on its stereochemistry. Chiral catalysts, including those based on rhodium and copper, have been successfully employed in [2+2] cycloadditions to induce high levels of enantioselectivity.[16][17] Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclobutanones, which can then be converted to chiral cyclobutanamines.[16]

G cluster_0 Enantioselective Functionalization Prochiral_Substrate Prochiral Cyclobutanone Intermediate Chiral Intermediate Prochiral_Substrate->Intermediate Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Intermediate Stereocontrol Reagent Reagent Reagent->Intermediate Enantiomer1 Enantiomer 1 Intermediate->Enantiomer1 Major Product Enantiomer2 Enantiomer 2 Intermediate->Enantiomer2 Minor Product

Sources

Methodological & Application

Preparation of 3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property opportunities.[1] The incorporation of a cyclobutane ring can significantly impact the pharmacological properties of a molecule, making it a valuable building block for drug candidates across various therapeutic areas.[2] This guide provides a comprehensive protocol for the synthesis of 3-(methoxymethyl)cyclobutan-1-amine hydrochloride, a versatile building block for the elaboration of more complex molecular architectures. This compound is particularly useful in the development of novel therapeutics, including but not limited to, beta-lactamase inhibitors where the substituted cyclobutane moiety can provide steric shielding.[3]

This document will detail a robust two-step synthetic sequence commencing with the preparation of the key intermediate, 3-(methoxymethyl)cyclobutanone, followed by its conversion to the target amine via reductive amination, and concluding with the formation of the stable hydrochloride salt.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of this compound hydrochloride is most efficiently achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 3-(methoxymethyl)cyclobutanone. This can be accomplished through various methods known for cyclobutanone synthesis.[1][4] The second key transformation is the conversion of the ketone to the primary amine via reductive amination. This widely utilized and reliable method involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by reduction to the corresponding amine.[2][5][6][7] Finally, the free amine is converted to its hydrochloride salt to improve stability and handling characteristics.

Synthetic_Scheme Precursor 3-(Hydroxymethyl)cyclobutanone Ketone 3-(Methoxymethyl)cyclobutanone (CAS: 1068160-23-5) Precursor->Ketone Methylation Amine This compound (CAS: 1209654-41-0) Ketone->Amine Reductive Amination Salt This compound HCl Amine->Salt HCl Salt Formation

Figure 1. Overall synthetic strategy for this compound hydrochloride.

PART 1: Synthesis of 3-(Methoxymethyl)cyclobutanone

The synthesis of the key ketone intermediate, 3-(methoxymethyl)cyclobutanone, can be achieved by the methylation of 3-(hydroxymethyl)cyclobutanone. This Williamson ether synthesis is a fundamental and widely used reaction in organic synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Hydroxymethyl)cyclobutanone≥95%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilStandard Supplier
Methyl iodide (CH₃I)≥99%Standard Supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Supplier
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeStandard Supplier
Diethyl ether (Et₂O)ACS GradeStandard Supplier
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeStandard Supplier
Round-bottom flaskAppropriate sizeStandard Glassware
Magnetic stirrer and stir barStandard Equipment
Ice bathStandard Equipment
Separatory funnelAppropriate sizeStandard Glassware
Rotary evaporatorStandard Equipment
Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via cannula.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Alcohol: Dissolve 3-(hydroxymethyl)cyclobutanone (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Alkylation: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, add methyl iodide (1.5 equivalents) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(methoxymethyl)cyclobutanone as a colorless oil.

PART 2: Synthesis of this compound

The conversion of the ketone to the primary amine is achieved through a one-pot reductive amination procedure. This method is highly efficient and avoids the isolation of the intermediate imine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Methoxymethyl)cyclobutanoneAs prepared in Part 1
Ammonium acetate (NH₄OAc)≥98%Standard Supplier
Sodium cyanoborohydride (NaBH₃CN)≥95%Standard Supplier
Methanol (MeOH)ACS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
1 M Sodium hydroxide (NaOH)Reagent GradeStandard Supplier
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeStandard Supplier
Round-bottom flaskAppropriate sizeStandard Glassware
Magnetic stirrer and stir barStandard Equipment
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-(methoxymethyl)cyclobutanone (1.0 equivalent) and ammonium acetate (10 equivalents).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Basification and Extraction: To the residue, add 1 M aqueous sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.[3] This product is often used in the next step without further purification.

Reductive_Amination_Workflow Start Start: 3-(Methoxymethyl)cyclobutanone Step1 Dissolve in Methanol with Ammonium Acetate Start->Step1 Step2 Add Sodium Cyanoborohydride Step1->Step2 Step3 Stir at Room Temperature (24h) Step2->Step3 Step4 Concentrate Step3->Step4 Step5 Basify with NaOH (pH > 12) Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Dry and Concentrate Step6->Step7 End End: Crude this compound Step7->End

Figure 2. Workflow for the reductive amination of 3-(methoxymethyl)cyclobutanone.

PART 3: Preparation of this compound Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundAs prepared in Part 2
Hydrochloric acid, 2 M in diethyl etherAnhydrousStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Round-bottom flaskAppropriate sizeStandard Glassware
Magnetic stirrer and stir barStandard Equipment
Buchner funnel and filter paperStandard Glassware
Experimental Protocol
  • Dissolution: Dissolve the crude this compound (1.0 equivalent) in anhydrous diethyl ether (50 mL) in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C in an ice bath and add 2 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately.

  • Stirring: Continue stirring the suspension at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the white solid under high vacuum to a constant weight to afford pure this compound hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound Hydrochloride

AnalysisExpected Results
¹H NMR (400 MHz, D₂O)δ ppm: 3.60-3.50 (m, 1H), 3.45 (d, J=6.4 Hz, 2H), 3.30 (s, 3H), 2.70-2.55 (m, 2H), 2.35-2.20 (m, 1H), 2.05-1.90 (m, 2H).
¹³C NMR (100 MHz, D₂O)δ ppm: 75.8, 58.5, 48.1, 35.2, 28.7.
Mass Spec (ESI+) m/z: 116.1 [M+H]⁺ (for free amine).
Appearance White to off-white solid.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with appropriate precautions.

  • Sodium cyanoborohydride is toxic and should be handled with care.

  • Hydrochloric acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. The described two-step sequence, involving a Williamson ether synthesis followed by a reductive amination, is a robust and scalable route to this valuable building block. The final hydrochloride salt is a stable and convenient form for storage and subsequent synthetic transformations. The strategic incorporation of this and similar cyclobutane derivatives holds significant promise for the advancement of modern drug discovery programs.

References

  • Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available at: [Link]

  • Organic Syntheses. Cyclobutanone. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. Available at: [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • The Dong Group. Synthesis of Cyclobutanone and Cyclobutenone. Available at: [Link]

  • Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

  • Google Patents. Preparation method of methoxyamine hydrochloride.
  • PubMed. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 3-(Methoxymethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis routes for 3-(Methoxymethyl)cyclobutan-1-amine Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This compound is a high-value pharmacophore found in several clinical-stage JAK inhibitors and other immunomodulatory drugs. Its rigid cyclobutane core provides a defined vector for the methoxymethyl side chain, often serving as a metabolically stable bioisostere for flexible alkyl chains or aromatic rings.

This guide details a scalable, six-step synthesis starting from the commercially available 3-oxocyclobutanecarboxylic acid . Unlike routes relying on hazardous diazomethane homologations or unstable cyclobutadiene precursors, this protocol prioritizes thermal stability, diastereocontrol (cis vs. trans), and the use of standard process equipment.

Key Advantages of This Protocol
  • Safety: Avoids azide chemistry (Curtius rearrangement) and high-pressure hydrogenation of nitriles.

  • Stereocontrol: Utilizes thermodynamic equilibration and reductive amination conditions to favor the typically desired cis-isomer (amine cis to the methoxymethyl group).

  • Scalability: All intermediates are stable oils or solids; purification is primarily achieved via crystallization or vacuum distillation rather than chromatography.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to differentiate the two "ends" of the cyclobutane ring early in the sequence. The ketone at C1 is protected to allow reduction and alkylation of the C3 carboxylate, followed by deprotection and amine installation.

Comparison of Synthetic Strategies
FeatureRoute A: Reductive Amination (Recommended) Route B: Curtius Rearrangement Route C: Nitrile Reduction
Starting Material 3-Oxocyclobutanecarboxylic acid3-Methylenecyclobutanecarboxylic acid3-Methylenecyclobutanecarbonitrile
Key Risk Hydride handling (LiAlH4)Thermal hazard (Azide intermediate)Over-reduction / Impurity profile
Stereoselectivity Controlled at final step (solvent/hydride choice)Retained from acid precursorDifficult to control (often 1:1 mixture)
Scalability High (Kilogram ready)Medium (Specialized flow reactors needed)High (if high-pressure H2 available)
Pathway Diagram

The following flowchart illustrates the logic flow of the recommended Route A.

SynthesisRoute Start 3-Oxocyclobutanecarboxylic Acid (Commercially Available) Step1 Step 1: Esterification & Protection (Formation of Ketal-Ester) Start->Step1 MeOH, H+ / HC(OMe)3 Step2 Step 2: Reduction (Ester -> Alcohol) Step1->Step2 LiAlH4, THF Step3 Step 3: Methylation (Alcohol -> Methyl Ether) Step2->Step3 NaH, MeI (or Me2SO4) Step4 Step 4: Deprotection (Ketal -> Ketone) Step3->Step4 Aq. HCl / Acetone Step5 Step 5: Reductive Amination (Ketone -> Amine) Step4->Step5 NH4OAc, NaBH3CN Final Target: this compound (cis/trans mixture) Step5->Final Purification

Caption: Step-wise transformation from 3-oxocyclobutanecarboxylic acid to the target amine via the Ketal-Protection route.

Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Steps 1-3)

Objective: Convert the acid to the protected methoxymethyl intermediate.

Step 1: Esterification and Ketalization

Reagents: Methanol, Trimethyl orthoformate, p-Toluenesulfonic acid (pTsOH).

  • Charge 3-oxocyclobutanecarboxylic acid (1.0 equiv) into a reactor with MeOH (10 vol).

  • Add Trimethyl orthoformate (3.0 equiv) and pTsOH (0.05 equiv).

  • Heat to reflux (65 °C) for 4–6 hours. Mechanism: The acid is esterified to the methyl ester, and the ketone is protected as the dimethyl ketal in situ.

  • Workup: Cool to RT, quench with solid NaHCO3. Concentrate in vacuo.[1] Partition residue between MTBE and water. Wash organic layer with brine, dry (MgSO4), and concentrate.

  • Output: Methyl 3,3-dimethoxycyclobutanecarboxylate. (Yield: >90%).

Step 2: Reduction of Ester to Alcohol

Reagents: LiAlH4 (or Vitride), THF.

  • Safety Note: LiAlH4 is pyrophoric. Use anhydrous conditions under N2 flow.

  • Suspend LiAlH4 (1.1 equiv) in anhydrous THF (10 vol) at 0 °C.

  • Add the Ketal-Ester (from Step 1) in THF dropwise, maintaining internal temp <10 °C.

  • Warm to RT and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1x g LiAlH4), then 15% NaOH (1x g), then water (3x g). Filter the granular precipitate.[1]

  • Output: (3,3-Dimethoxycyclobutyl)methanol. (Yield: ~85-90%).[2]

Step 3: Methylation (Ether Formation)

Reagents: NaH, Methyl Iodide (MeI), THF.

  • Suspend NaH (60% in oil, 1.2 equiv) in THF (10 vol) at 0 °C.

  • Add (3,3-Dimethoxycyclobutyl)methanol dropwise. Stir 30 min to form the alkoxide.

  • Add MeI (1.2 equiv) dropwise. Caution: MeI is a carcinogen and volatile.

  • Warm to RT and stir overnight.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Output: 3-(Methoxymethyl)-1,1-dimethoxycyclobutane.

Stage 2: Amine Installation (Steps 4-5)[3]

Objective: Unmask the ketone and install the amine with stereocontrol.

Step 4: Deprotection to Ketone

Reagents: Aqueous HCl, Acetone.

  • Dissolve the Ketal-Ether in Acetone/Water (5:1).

  • Add 2M HCl (0.5 equiv) and stir at RT for 4 hours.

  • Workup: Neutralize with NaHCO3. Extract with DCM.[3] Careful concentration (product is volatile).

  • Output: 3-(Methoxymethyl)cyclobutanone .

    • Checkpoint: Verify structure by IR (strong C=O stretch ~1780 cm⁻¹).[4]

Step 5: Reductive Amination (The Critical Step)

Reagents: Ammonium Acetate, NaBH3CN (or NaBH(OAc)3), Methanol.

  • Dissolve 3-(Methoxymethyl)cyclobutanone (1.0 equiv) in MeOH (20 vol).

  • Add Ammonium Acetate (10.0 equiv). Stir for 1 hour to form the iminium species.

  • Add NaBH3CN (1.5 equiv) portion-wise.

    • Note: Using NaBH3CN at slightly acidic pH (pH 5-6) favors the reduction of the iminium ion over the ketone.

  • Stir at RT for 16 hours.

  • Workup: Acidify with 1M HCl to pH 1 (to break boron complexes and protonate amine). Wash with Et2O (removes non-basic impurities).

  • Basify aqueous layer to pH >12 with NaOH. Extract product into DCM (3x).

  • Output: Crude This compound .

Stereochemical Control & Purification

The reductive amination typically yields a mixture of cis and trans isomers.

  • Cis-isomer: Amine and Methoxymethyl group on the same side (Z-relationship).

  • Trans-isomer: Opposite sides (E-relationship).

Thermodynamic Preference: Small hydride reagents (like NaBH4 or NaBH3CN) generally attack the imine from the less hindered face. In 3-substituted cyclobutanones, the "pucker" of the ring often directs attack to favor the cis amine (hydride attacks trans to the substituent). Expect a cis:trans ratio of ~3:1 to 5:1.

Protocol for Isomer Enrichment (Salt Formation)

To obtain high diastereomeric purity (>95% cis), use salt crystallization.

  • Dissolve the crude amine mixture in Ethanol .

  • Add 1.0 equiv of HCl (4M in Dioxane) .

  • Add EtOAc or Heptane slowly to induce crystallization.

  • The cis-isomer hydrochloride salt is typically less soluble and crystallizes first.

  • Filter and recrystallize if necessary.

Analytical Data Specifications

ParameterSpecificationMethod
Appearance Colorless oil (free base) / White solid (HCl salt)Visual
1H NMR (DMSO-d6) δ 3.2-3.4 (m, 1H, CH-NH2), 3.25 (s, 3H, OMe), 3.30 (d, 2H, CH2-OMe)NMR
Mass Spec [M+H]+ = 116.1LC-MS (ESI)
Purity >98% (AUC)GC-FID or HPLC (ELSD)
Residual Solvents THF < 720 ppm, MeOH < 3000 ppmHS-GC

Safety & Handling References

  • Lithium Aluminum Hydride (LiAlH4): Highly flammable solid. Releases H2 on contact with water. Handle under inert atmosphere.

    • Reference: "Prudent Practices in the Laboratory," National Academies Press.

  • Methyl Iodide (MeI): Alkylating agent; suspected carcinogen. Use in a fume hood with double gloving.

  • Cyclobutanones: Strained rings. While generally stable, avoid excessive heat (>100 °C) in the presence of strong acids to prevent ring-opening or rearrangement.

References

  • General Cyclobutane Synthesis: Feskov, I. O., et al. "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties." The Journal of Organic Chemistry, 2017. Link

  • Reductive Amination Selectivity: Vrije Universiteit Brussel. "Stereoselective Reductions of 3-Substituted Cyclobutanones." Link

  • Process Chemistry of Cyclobutanones: Pfizer Inc. "Scalable Synthesis of JAK Inhibitor Intermediates." (General reference to methodology in US Patents regarding 3-substituted cyclobutylamines, e.g., US9238625B2). Link

  • Safety in Hydride Reductions: Org. Synth. "Cyclobutanone from Cyclopropylcarbinol."[4] (Describes stability and handling of cyclobutanone cores). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ring Opening Side Reactions in Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane amines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of handling these strained yet valuable molecules. Our focus is on practical, field-proven insights to minimize undesired ring-opening side reactions and ensure the integrity of your cyclobutane scaffolds.

Introduction: The Challenge of the Strained Ring

Cyclobutane rings are valuable structural motifs in medicinal chemistry, offering unique three-dimensional structures and metabolic stability.[1] However, their inherent ring strain, a combination of angle and torsional strain, makes them susceptible to ring-opening reactions.[2][3][4][5] This reactivity is a double-edged sword: while it can be harnessed for synthetic transformations, it also presents a significant challenge when the goal is to maintain the cyclobutane core.[6][7] This guide will equip you with the knowledge to anticipate and mitigate these unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and manipulation of cyclobutane amines.

Issue 1: Ring opening observed during N-functionalization (e.g., acylation, alkylation, sulfonylation).

Question: I'm trying to acylate my cyclobutylamine, but I'm seeing significant formation of a linear, ring-opened product. What's causing this and how can I prevent it?

Answer:

This is a classic problem stemming from the inherent strain of the cyclobutane ring.[2][4][5] The reaction conditions, particularly the presence of strong acids or bases, can promote ring cleavage.

Probable Causes & Mechanistic Insight:

  • Acid-Catalyzed Ring Opening: Protonation of the amine can increase ring strain, making the C-C bonds more susceptible to cleavage. The reaction likely proceeds through a carbocationic intermediate, which is then trapped by a nucleophile.

  • Base-Mediated Ring Opening: Strong bases can deprotonate the α-carbon, leading to an elimination-type ring-opening cascade.

  • Lewis Acid Catalysis: Lewis acids used to activate the acylating agent can also coordinate to the amine, enhancing the ring's electrophilicity and promoting cleavage.[8]

  • High Temperatures: Thermal energy can be sufficient to overcome the activation barrier for ring opening, especially in highly strained systems.

Solutions & Experimental Protocols:

StrategyRationale
Use Mild Reaction Conditions Avoid strong acids and bases. Opt for milder, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for acylations.
Low-Temperature Reactions Running the reaction at 0 °C or below can significantly reduce the rate of the ring-opening side reaction.
Choice of Acylating Agent Use highly reactive acylating agents (e.g., acid chlorides or anhydrides) at low temperatures to ensure the desired reaction is much faster than ring opening.
Protecting Group Strategy If direct functionalization is problematic, consider using a protecting group on the amine that can be removed under neutral conditions.[9]

Protocol: Mild Acylation of a Cyclobutylamine

  • Dissolve the cyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (1.1 eq) in DCM dropwise over 15-30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Ring opening during purification by column chromatography.

Question: My crude reaction mixture looks clean, but after silica gel chromatography, I've isolated a significant amount of the ring-opened product. Why is this happening?

Answer:

This is a common and often frustrating issue. The stationary phase used in chromatography can be the culprit.

Probable Causes & Mechanistic Insight:

  • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the ring opening of sensitive cyclobutane amines. The longer the compound is on the column, the more likely this side reaction is to occur.

  • Acidity of Alumina: While less acidic than silica, alumina can also promote ring opening, particularly if it's not properly neutralized.

Solutions & Experimental Protocols:

StrategyRationale
Neutralize Silica Gel Pre-treat the silica gel with a non-nucleophilic base to neutralize acidic sites.
Use Alternative Stationary Phases Florisil or Celite are less acidic alternatives to silica gel.
Minimize Contact Time Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
Alternative Purification Methods Consider crystallization, distillation, or preparative TLC if chromatography is consistently causing degradation.

Protocol: Neutralizing Silica Gel for Column Chromatography

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add 1-2% (v/v) of triethylamine or another suitable non-nucleophilic base to the slurry.

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the eluent containing the same percentage of base before loading the sample.

Issue 3: Unexpected ring expansion or rearrangement reactions.

Question: I'm attempting a reaction on a substituted cyclobutylamine, and I'm observing the formation of a cyclopentane or pyrrolidine derivative. What is causing this rearrangement?

Answer:

Ring expansion and rearrangement reactions are often driven by the release of ring strain.[10] These are typically mediated by the formation of a reactive intermediate.

Probable Causes & Mechanistic Insight:

  • Carbocation-Mediated Rearrangement: Formation of a carbocation adjacent to the cyclobutane ring can trigger a 1,2-alkyl shift, leading to a less strained five-membered ring. This can be initiated by strong acids or certain electrophiles.

  • Radical-Mediated Rearrangement: Reactions involving radical intermediates can also lead to ring expansion or fragmentation.[11]

  • Transition Metal Catalysis: Some transition metal catalysts can insert into a C-C bond of the cyclobutane ring, leading to a variety of rearranged products.[12]

Solutions & Experimental Protocols:

StrategyRationale
Avoid Carbocation Formation Use reaction conditions that do not generate carbocations, such as those that proceed through a concerted mechanism or involve anionic intermediates.
Radical Scavengers If a radical mechanism is suspected, the addition of a radical scavenger (e.g., TEMPO) can help to suppress the rearrangement.
Careful Selection of Catalysts When using transition metal catalysts, screen for those known to be less prone to C-C bond activation with cyclobutanes.

Troubleshooting Decision Workflow

G start Ring Opening Observed check_step During which step? start->check_step reaction During Reaction check_step->reaction Reaction purification During Purification check_step->purification Purification reaction_conditions Analyze Reaction Conditions reaction->reaction_conditions purification_method Analyze Purification Method purification->purification_method acid_base Strong Acid/Base? reaction_conditions->acid_base temp High Temperature? reaction_conditions->temp lewis_acid Lewis Acid Present? reaction_conditions->lewis_acid sol_mild_cond Use Mild Conditions (e.g., DIPEA, low temp) acid_base->sol_mild_cond Yes sol_protect Consider Protecting Group Strategy acid_base->sol_protect If mild conditions fail temp->sol_mild_cond Yes lewis_acid->sol_mild_cond Yes silica Silica Gel Used? purification_method->silica sol_neutralize Neutralize Silica Gel (e.g., with TEA) silica->sol_neutralize Yes sol_alt_phase Use Alternative Stationary Phase (e.g., Florisil) silica->sol_alt_phase If neutralization fails sol_alt_purify Consider Non-Chromatographic Purification silica->sol_alt_purify If chromatography fails

Caption: Troubleshooting workflow for ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the instability of cyclobutane rings?

A1: The instability of the cyclobutane ring is primarily due to ring strain .[2][4][5] This strain arises from two main factors:

  • Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. In a planar cyclobutane, the C-C-C bond angles would be 90°, creating significant angle strain.[3][4] To alleviate this, cyclobutane adopts a puckered conformation.[13]

  • Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms. The puckered conformation also helps to reduce torsional strain.[3][4]

The total ring strain in cyclobutane is approximately 26.3 kcal/mol, which is a substantial amount of stored energy that can drive ring-opening reactions.[1]

Q2: Are all cyclobutane amines equally susceptible to ring opening?

A2: No, the susceptibility to ring opening is influenced by the substitution pattern on the cyclobutane ring.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the ring can stabilize the carbanion formed during base-catalyzed ring opening, thus increasing the likelihood of this side reaction.

  • Electron-Donating Groups (EDGs): EDGs can stabilize carbocationic intermediates, potentially promoting acid-catalyzed ring opening.

  • Steric Hindrance: Bulky substituents on the ring can sometimes increase ring strain, making the ring more prone to opening. Conversely, steric hindrance around the amine may protect it from certain reagents.

Q3: Can I predict whether a reaction will cause ring opening?

A3: While it is difficult to predict with absolute certainty, you can make an educated assessment based on the reaction mechanism.

  • Reactions known to proceed through carbocationic intermediates (e.g., treatment with strong acids, certain electrophilic additions) are high-risk for ring opening and rearrangement.

  • Reactions involving strong, non-hindered bases can promote elimination-type ring opening.

  • High-temperature reactions generally increase the risk of overcoming the activation energy for ring cleavage.

  • Reactions catalyzed by transition metals that are known to perform C-C bond activation should be used with caution.

Q4: Are there any "ring-safe" reaction conditions for modifying cyclobutane amines?

A4: While no conditions are universally "safe," certain reaction classes are generally less prone to causing ring opening:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on N-aryl cyclobutylamines often proceed without ring cleavage.

  • Reductive amination to form cyclobutane amines is a common and generally reliable method.[14]

  • Photochemical reactions , such as [2+2] cycloadditions to form the cyclobutane ring, operate under conditions that are typically compatible with the amine functionality.[13][15][16]

Q5: How can I confirm that ring opening has occurred?

A5: Spectroscopic methods are essential for identifying ring-opened products.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic cyclobutane proton signals (typically in the 1.5-2.5 ppm range) and the appearance of new signals corresponding to an acyclic structure (e.g., olefinic protons if elimination has occurred).

  • ¹³C NMR Spectroscopy: The number of carbon signals will change, and the chemical shifts will be indicative of the new functional groups present in the ring-opened product.

  • Mass Spectrometry (MS): The molecular weight of the ring-opened product will be the same as the starting material if the reaction is an isomerization. If a nucleophile has been incorporated, the molecular weight will increase accordingly. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Mechanistic Overview of Potential Ring Opening Pathways

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start_acid Cyclobutylamine protonation Protonation (H+) start_acid->protonation strained_cation Strained Ammonium Ion protonation->strained_cation cleavage_acid C-C Bond Cleavage strained_cation->cleavage_acid carbocation Acyclic Carbocation cleavage_acid->carbocation trapping Nucleophilic Trapping (Nu-) carbocation->trapping product_acid Ring-Opened Product trapping->product_acid start_base Cyclobutylamine deprotonation Deprotonation (B-) start_base->deprotonation carbanion α-Carbanion deprotonation->carbanion elimination Elimination/Cleavage carbanion->elimination product_base Ring-Opened Product elimination->product_base

Caption: Acid- and base-catalyzed ring-opening mechanisms.

By understanding the underlying principles of cyclobutane reactivity and employing the troubleshooting strategies outlined in this guide, you can significantly improve your success in working with these challenging but rewarding molecules.

References

  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Fiveable. (2025, September 15). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
  • Ge, S. et al. (2024, December 2). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters.
  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
  • Gutekunst, W. R., & Baran, P. S. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • ResearchGate. (2025, August 6). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Request PDF.
  • ResearchGate. (2025, August 6).
  • SynOpen. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.
  • Baran, P. S. et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • National Institutes of Health. (2020, August 25). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Ghosez, L. et al. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Garg, N. K. et al. (2014, July 3). Torquoselective Ring Opening of Fused Cyclobutenamides: Evidence for a Cis,Trans-Cyclooctadienone Intermediate. Journal of the American Chemical Society.
  • Infoscience. (2021, September 30). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.
  • National Institutes of Health. (2020, September 21). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer.
  • Cha, J. K. et al. (2012, January 24). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters.
  • Usiena air. (2022, August 9).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Baran, P. S. et al. (2017, January 31). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade.

  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • National Institutes of Health. (2016, January 15).
  • Hartwig, J. F. et al. (2020, February 17).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • University of Calgary. (n.d.). Reactions of Amines.
  • LTQ 9.1, Spring 2024. (2024, April 4). Synthesis and Reactions of Amines. YouTube.

Sources

Purification methods for 3-(Methoxymethyl)cyclobutan-1-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies

Ticket ID: #PUR-3MMC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are working with 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0).[1][2] The Challenge: This intermediate presents a "perfect storm" of purification difficulties: it is a low-molecular-weight primary amine (basic), it lacks a UV chromophore, it is likely a volatile oil in its free base form, and it exists as a mixture of cis and trans isomers that often require separation for structure-activity relationship (SAR) studies.

Physicochemical Profile:

  • State: Colorless to yellow oil (Free Base).

  • Boiling Point: ~90-95°C at 10 mmHg (Vacuum required).

  • Basicity: High (Primary amine).

  • UV Activity: Negligible (No conjugation).

Troubleshooting Guides (Q&A)

Q1: "I am seeing severe tailing on my silica column. How do I fix peak shape?"

Diagnosis: Primary amines interact strongly with acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This hydrogen bonding causes peak broadening, tailing, and irreversible adsorption (yield loss).

The Fix: Mobile Phase Modifiers You must deactivate the silica surface.[3]

  • Method A (Standard): Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM/MeOH/TEA).

    • Note: Pre-rinse the column with the modifier-containing eluent before loading your sample to ensure the silica is fully deactivated.

  • Method B (Alternative Phase): Switch to Amine-functionalized Silica (NH₂-Silica) cartridges. These are pre-capped and designed specifically for basic amines, eliminating the need for TEA.

Q2: "I cannot detect the compound on my HPLC/Flash system. The UV baseline is flat."

Diagnosis: The molecule lacks a chromophore (conjugated


-system). Standard UV detection at 254 nm will fail. Detection at 200–210 nm is possible but prone to solvent interference.

The Fix: Alternative Detection Strategies

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[4] These detect mass, not light absorption.

  • Derivatization (Pre-column): React a small aliquot with Ninhydrin (turns purple/blue) or Fluorescamine for TLC visualization.

  • Staining (TLC): Use KMnO₄ (oxidizes the amine/ether) or Iodine chamber (reversible binding).

Q3: "How do I separate the cis and trans isomers? They co-elute on silica."

Diagnosis: The polarity difference between the cis (amine and ether on same side) and trans isomers is often too small for standard silica separation.

The Fix: Derivatization or Salt Formation [5][6]

  • Strategy A (Derivatization): Protect the amine with a Boc (tert-butoxycarbonyl) or Cbz group. The resulting carbamate (Boc-amine) is non-basic, UV-active (weakly for Boc, strongly for Cbz), and the isomers often display significantly different R_f values on silica.

    • Workflow: Crude Amine

      
       Boc-Protection 
      
      
      
      Silica Separation of Isomers
      
      
      Acid Deprotection (HCl/Dioxane).
  • Strategy B (Fractional Crystallization): Convert the crude oil into a salt (e.g., Hydrochloride or Oxalate ). One isomer often crystallizes preferentially from solvents like Ethanol/EtOAc or Isopropanol.

Q4: "My yield is lower than expected after Rotovap. Where did it go?"

Diagnosis: As a low-molecular-weight free amine, the compound is volatile. Prolonged exposure to high vacuum at elevated temperatures (water bath >40°C) will cause the product to co-evaporate with the solvent.

The Fix: Salt Formation Never store or dry the free base to completion if avoiding loss is critical. Convert it immediately to a solid salt (HCl, Tartrate, or Oxalate) which is non-volatile and stable.

Strategic Decision Workflows (Visualized)

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on purity requirements and isomer separation needs.

PurificationStrategy Start Crude Reaction Mixture (this compound) IsomerSep Is Cis/Trans Separation Required? Start->IsomerSep NoSep No (Mixture acceptable) IsomerSep->NoSep Mixture OK YesSep Yes (Single Isomer needed) IsomerSep->YesSep Isomer Pure AcidBase Acid-Base Extraction (Remove neutrals) NoSep->AcidBase Distill Vacuum Distillation (Kugelrohr) AcidBase->Distill If oil is stable SaltForm Salt Formation (HCl) & Recrystallization AcidBase->SaltForm Best for stability Deriv Derivatization Strategy (Boc-Protection) YesSep->Deriv Chrom Flash Chromatography (Silica + 10% EtOAc/Hex) Deriv->Chrom Separate Isomers Deprotect Deprotection (HCl/Dioxane) Chrom->Deprotect PureSalt Pure Isomer Salt Deprotect->PureSalt

Figure 2: Acid-Base Extraction Protocol

Caption: Standard workup procedure to remove non-basic impurities and isolate the amine.

AcidBaseExtraction Step1 1. Dissolve Crude in Organic Solvent (EtOAc or DCM) Step2 2. Extract with 1M HCl (aq) Step1->Step2 Step3 3. Separate Layers Step2->Step3 OrgLayer Organic Layer (Contains Neutrals/Impurities) Step3->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Step3->AqLayer Keep Step4 4. Basify Aqueous with NaOH/KOH (pH > 12) AqLayer->Step4 Step5 5. Extract into DCM (x3) Step4->Step5 Step6 6. Dry (Na2SO4) & Concentrate Step5->Step6

Detailed Protocols

Protocol A: Anti-Tailing Silica Chromatography

Use this when direct purification of the free amine is necessary.

  • Column Preparation: Slurry pack silica gel using DCM containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use pure MeOH for loading as it may cause band broadening immediately.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

  • Detection: Collect fractions. Spot on TLC plates and stain with Ninhydrin (heat required) or KMnO₄ .

Protocol B: Hydrochloride Salt Formation (Recommended)

Use this for stabilization and potential isomer enrichment.

  • Dissolution: Dissolve the crude amine (1.0 eq) in dry Diethyl Ether or 1,4-Dioxane (approx. 10 mL/g). Cool to 0°C.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (1.1 eq) under stirring. A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes. Filter the solid under nitrogen (hygroscopic precaution).

  • Purification (Isomer Enrichment):

    • Recrystallize the solid from boiling Isopropanol or Ethanol/EtOAc .

    • Note: The trans isomer often has higher lattice energy and may crystallize first (verify with NMR).

Comparative Data Table

MethodPurity PotentialYieldScalabilityNotes
Distillation (Vacuum) Moderate (>90%)HighHighGood for bulk cleanup; poor for isomer separation.
Silica Flash (+TEA) High (>95%)ModerateLow/MedTailing issues; requires toxic modifiers; good for small scale.
Salt Crystallization Very High (>98%)ModerateHighBest for storage ; potential for isomer resolution.
Derivatization (Boc) Very High (>99%)Low (Steps)LowBest for analytical separation of isomers.

References

  • ChemShuttle. (n.d.). This compound Properties and Applications. Retrieved from

  • Fluorochem. (n.d.). 3-(Methoxymethyl)cyclobutanamine Safety and Data. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018).[7] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [7]

  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. Retrieved from

Sources

Technical Support Center: Overcoming the Hygroscopic Nature of 3-(Methoxymethyl)cyclobutan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing challenges associated with the hygroscopicity of 3-(Methoxymethyl)cyclobutan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide both quick answers to common questions and in-depth troubleshooting strategies for your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to successfully navigate the complexities of handling these hygroscopic materials.

Frequently Asked Questions (FAQs)

Q1: My salt of this compound is gaining weight and becoming sticky upon storage. What is happening?

A: This is a classic sign of hygroscopicity, which is the tendency of a solid to absorb moisture from the surrounding atmosphere.[1][2] Amine salts, particularly those with high aqueous solubility, often exhibit this behavior. The polar nature of the salt and the presence of hydrogen bond donors and acceptors in its crystal lattice attract water molecules.[3][4] This moisture uptake can lead to physical changes such as deliquescence (dissolving in the absorbed water), caking, and altered flow properties, which can significantly impact downstream processing and stability.[2][5]

Q2: How can I quickly assess how hygroscopic my compound is?

A: A preliminary assessment can be done by exposing a small, accurately weighed amount of the salt to a high-humidity environment (e.g., a desiccator with a saturated salt solution providing ~75-80% relative humidity [RH]) at a constant temperature and monitoring its weight change over 24 hours. A significant weight gain indicates hygroscopicity. For a quantitative and formal classification, Dynamic Vapor Sorption (DVS) analysis is the industry-standard method.[1] This technique measures the mass change of a sample as it is exposed to a range of controlled humidity levels.[1]

Q3: Is it possible that the free base, this compound, is the source of the problem?

A: The free base, this compound, is a liquid (specifically, a colorless oil) at room temperature, so it does not exhibit hygroscopicity in the same way a solid does.[6][7] The hygroscopicity issue arises when you form a solid salt. The choice of the counter-ion used to form the salt plays a crucial role in the resulting solid's properties, including its propensity to absorb water.[8][9]

Q4: Are there any immediate handling and storage recommendations for my currently available hygroscopic salt?

A: Yes. To minimize moisture uptake, you should handle the material in a controlled, low-humidity environment, such as a glove box or a dry room.[10] For storage, use tightly sealed containers with a desiccant. High-barrier packaging, such as foil pouches or amber glass bottles with lined caps, is recommended.[[“]][12] Store at a controlled, cool temperature to reduce the rate of moisture absorption.[13]

In-Depth Troubleshooting Guides

For a systematic approach to resolving hygroscopicity issues, we have developed the following troubleshooting guides. These guides provide a logical workflow from characterization to the selection of a robust solid form for your drug development program.

Guide 1: Quantitative Characterization of Hygroscopicity

Before you can solve the problem, you must understand its magnitude. A quantitative assessment will guide your strategy.

The "Why": Different degrees of hygroscopicity require different mitigation strategies. A slightly hygroscopic material might only need controlled storage, whereas a deliquescent material will likely require significant reformulation or a change in its solid form.[14] Pharmacopoeias classify hygroscopicity based on the percentage of weight gain at a specific relative humidity (typically 80% RH at 25°C).

Protocol 1: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place 5-10 mg of your this compound salt onto the DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH until a stable weight is achieved. This establishes the dry baseline mass.

  • Sorption/Desorption Isotherm: Program the DVS instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the instrument waits for the sample mass to equilibrate before proceeding.

  • Data Analysis: Plot the change in mass (%) versus RH. Determine the total weight gain at 80% RH from the sorption curve.

  • Classification: Use the table below, based on the European Pharmacopoeia guidelines, to classify your salt.

Hygroscopicity ClassificationWeight Gain (at 25°C, 80% RH)Implications for Handling
Non-hygroscopic < 0.2%Standard handling procedures are sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Store in airtight containers.
Hygroscopic ≥ 2% and < 15%Store in airtight containers. Handle in a controlled humidity environment.
Very hygroscopic ≥ 15%Requires storage in airtight containers with desiccant. Stringent humidity control during handling is essential.
Deliquescent Sufficient water is absorbed to form a liquidRequires highly specialized handling and formulation strategies.

Table 1: Hygroscopicity classification based on DVS data.

Guide 2: Mitigating Hygroscopicity through Crystal Engineering

If your current salt form is unacceptably hygroscopic, the most robust solution is often to find an alternative, more stable solid form. This can be achieved through salt screening or co-crystallization.

Strategy 2.1: Salt Screening

The "Why": The crystal lattice energy and the nature of the intermolecular interactions of a salt are highly dependent on the counter-ion. By screening a variety of pharmaceutically acceptable counter-ions, it is often possible to identify a salt form of this compound that packs more efficiently, leaving fewer sites available to interact with water molecules.[8][14]

Workflow for Salt Selection

cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Selection Start Start with Hygroscopic This compound Salt Screen Perform Salt Screen (Various Counter-ions) Start->Screen Identify Identify Crystalline Hits (e.g., via XRPD) Screen->Identify Hygro Assess Hygroscopicity (DVS) Identify->Hygro Crystalline forms found NoHits Consider Co-crystal Screen or Formulation Strategies Identify->NoHits No suitable crystals Solubility Determine Aqueous Solubility Hygro->Solubility Stability Evaluate Physical & Chemical Stability Solubility->Stability Select Select Optimal Salt Form (Balance of Properties) Stability->Select

Caption: A decision workflow for salt screening and selection.

Protocol 2: Representative Salt Screening Experiment
  • Preparation: In separate vials of a 96-well plate, dissolve this compound free base in a suitable solvent (e.g., ethanol or acetonitrile).

  • Counter-ion Addition: Add equimolar amounts of a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, fumaric, tartaric acids) dissolved in the same solvent.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Alternatively, use anti-solvent addition or cooling crystallization methods.

  • Isolation and Analysis: Isolate any resulting solids and analyze them by X-ray Powder Diffraction (XRPD) to confirm crystallinity.

  • Characterization: Scale up promising crystalline hits and subject them to the characterization workflow described above (DVS, solubility, stability).

Strategy 2.2: Co-crystallization

The "Why": If a suitable salt cannot be identified, co-crystallization offers an alternative strategy. A co-crystal consists of the active pharmaceutical ingredient (API) and a neutral co-former held together by non-ionic interactions, such as hydrogen bonds.[3][4] By selecting a co-former that effectively hydrogen bonds with the amine or other polar groups of your molecule, you can block the sites that would otherwise interact with water, thereby reducing hygroscopicity.[4][15] This approach has proven effective for many moisture-sensitive drugs.[[“]][16]

Protocol 3: Co-crystal Screening
  • Co-former Selection: Choose a panel of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide).

  • Screening Methods:

    • Slurry Crystallization: Stir a 1:1 molar ratio of your API salt and the co-former in a small amount of a solvent in which both are sparingly soluble. Analyze the solid residue after 24-48 hours.

    • Grinding: Use a ball mill to grind a 1:1 molar ratio of the two solid components together, with or without a small amount of a liquid grinding agent (e.g., ethanol).

  • Analysis: Analyze the resulting solids by XRPD, DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis) to identify the formation of new crystalline phases (co-crystals).

  • Characterization: As with salt screening, scale up promising co-crystals for full characterization, including DVS analysis.

Guide 3: Formulation and Processing Strategies

If you must proceed with a hygroscopic salt, various formulation and manufacturing techniques can be employed to protect the final drug product from moisture.[17][18]

Mechanism of Water Uptake in a Hygroscopic Salt

cluster_0 Atmosphere cluster_1 Crystal Surface cluster_2 Consequences Water H₂O (Water Vapor) Crystal Crystal Lattice Anion (-) Cation (+) Water->Crystal:port Adsorption via Hydrogen Bonding Consequences Physical Instability Deliquescence Caking Poor Flow Chemical Instability Hydrolysis Crystal->Consequences Moisture Uptake Leads To...

Caption: Water vapor adsorption onto a crystal surface.

Key Strategies:

  • Co-processing with Excipients: Formulate your hygroscopic salt with excipients that have a low affinity for water or act as moisture scavengers.[[“]][17] For example, using hydrophobic excipients like magnesium stearate can help repel ambient moisture.

  • Granulation Techniques:

    • Dry Granulation (Slugging or Roller Compaction): This process avoids the use of water, thereby protecting the API from moisture during manufacturing.

    • Melt Granulation: Using a low-melting point hydrophobic binder (e.g., waxes) can encapsulate and protect the hygroscopic particles.[[“]]

  • Moisture-Barrier Film Coating: Applying a polymer-based film coat with low water permeability to the final tablet is a highly effective way to create a physical barrier between the drug core and the environment.[17][19]

  • Controlled Manufacturing Environment: Ensure all processing steps, from weighing and blending to tableting and packaging, are performed under controlled low-humidity conditions.[10]

Guide 4: Analytical Control and Stability Testing

The "Why": For any chosen solid form, it is critical to establish robust analytical methods to monitor its water content and ensure long-term stability.

  • Water Content Measurement: While TGA is useful, Karl Fischer titration is the gold standard for accurately determining the water content in a pharmaceutical sample, as it is specific to water and can detect very low levels.[][21] It is essential for setting product specifications and for use in stability studies.

  • Stability Studies: Conduct accelerated stability studies (e.g., 40°C / 75% RH) on your lead solid forms.[22] This will reveal how the material behaves under stress conditions and help predict its shelf-life. Monitor for changes in water content, physical appearance, crystal form (by XRPD), and chemical purity (by HPLC).

By following these structured guides, you can systematically characterize the hygroscopic nature of your this compound salts, identify a more stable solid form, or design a robust formulation and manufacturing process to deliver a safe and effective final product.

References
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link][17][18][19][22][23][24]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link][3][4][16]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link][[“]]

  • Pharma Innovation. (n.d.). API Hygroscopicity. Retrieved from [Link][1]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link][25]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link][2]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link][5][14]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link][15]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link][12]

  • Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link][10]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link][9]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link][13]

  • News-Medical.net. (2018). Moisture Analysis Techniques. Retrieved from [Link][21]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-(Methoxymethyl)cyclobutan-1-amine: Spotlight on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is paramount. 3-(Methoxymethyl)cyclobutan-1-amine, a key building block in the synthesis of various pharmaceutical compounds, presents a unique characterization challenge due to its combination of a strained cyclobutane ring, a flexible methoxymethyl ether side chain, and a primary amine. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on the utility and interpretation of 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of 1H NMR in Structural Verification

1H NMR spectroscopy stands as the cornerstone technique for the routine structural analysis of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, 1H NMR is indispensable for confirming the presence and connectivity of its distinct structural motifs.

Predicted 1H NMR Spectrum of this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-OCH3 ~3.3Singlet (s)3H
-CH2 -O-~3.4Doublet (d)2H
Cyclobutane ring protons~1.5 - 2.6Multiplet (m)6H
>CH -NH2~3.5 - 4.0Multiplet (m)1H
-NH2 ~1.0 - 3.0 (variable)Broad Singlet (br s)2H

Rationale for Predicted Chemical Shifts:

  • Methoxymethyl Group: The singlet at approximately 3.3 ppm is characteristic of the methyl protons of a methoxymethyl ether.[3] The doublet at around 3.4 ppm corresponds to the methylene protons adjacent to the ether oxygen.

  • Cyclobutane Ring Protons: The complex multiplet in the 1.5-2.6 ppm region is typical for the protons on a cyclobutane ring.[4][5] The restricted rotation and puckered nature of the four-membered ring lead to complex spin-spin coupling patterns.

  • Methine Proton Adjacent to the Amine: Based on data for cyclobutylamine hydrochloride, where the methine proton appears as a quintet at 3.8 ppm, the corresponding proton in the free base is predicted to be in a slightly more shielded environment, around 3.5-4.0 ppm.

  • Amine Protons: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet and can exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.[6]

A Comparative Analysis of Characterization Techniques

While 1H NMR is a powerful tool, a comprehensive characterization of this compound relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
1H NMR Spectroscopy Connectivity, chemical environment of protons, stereochemistry.High resolution, non-destructive, provides detailed structural information.[1]Can have overlapping signals in complex molecules, requires deuterated solvents.
13C NMR Spectroscopy Number and chemical environment of carbon atoms.Complements 1H NMR, good for identifying symmetry.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, good for identifying key functional groups like N-H and C-O bonds.Provides limited information on the overall molecular structure.

Synergistic Approach:

The most robust characterization is achieved by integrating data from these techniques. For instance, MS can confirm the molecular weight, IR can verify the presence of the amine and ether functional groups, and 13C NMR can confirm the number of unique carbon environments, all of which corroborates the detailed structural insights provided by 1H NMR.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

Workflow for 1H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the 1H NMR spectrum using appropriate parameters. acq2->acq3 proc1 Fourier transform the raw data. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the signals and analyze multiplicities and coupling constants. proc3->proc4

Caption: A generalized workflow for the 1H NMR analysis of a small molecule.

Conclusion

The characterization of this compound is most effectively achieved through a multi-technique approach, with 1H NMR spectroscopy serving as the primary tool for detailed structural elucidation. By understanding the predicted 1H NMR spectrum and complementing it with data from other analytical methods such as 13C NMR, MS, and IR, researchers can confidently verify the structure of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

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HPLC method development for 3-(Methoxymethyl)cyclobutan-1-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Development for the Purity Analysis of 3-(Methoxymethyl)cyclobutan-1-amine

Introduction

This compound is a key building block in modern medicinal chemistry, notably serving as an intermediate in the synthesis of novel therapeutic agents such as beta-lactamase inhibitors.[1] Its alicyclic scaffold and amine functionality are crucial for molecular recognition and interaction with biological targets. Consequently, ensuring the chemical and enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

However, the physicochemical properties of this compound present significant analytical challenges. As a small, polar, and basic compound lacking a strong UV chromophore, it is not amenable to straightforward analysis by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2] This guide provides a comparative analysis of various HPLC strategies to develop a robust and reliable purity method for this challenging analyte. We will explore the underlying principles of each technique, present experimental data, and offer a systematic workflow for method development, grounded in scientific rationale and field-proven expertise.

Understanding the Analyte: The Key to Rational Method Development

A successful analytical method begins with a thorough understanding of the analyte's properties.[3] Rushing into method development without this foundational knowledge often leads to wasted time and suboptimal results.[4]

  • Structure and Physicochemical Properties:

    • Structure: COCC1CC(C1)N

    • Molecular Formula: C₆H₁₃NO[1][5]

    • Molecular Weight: 115.18 g/mol [1][5]

    • Polarity: The presence of an amine and an ether group, combined with a small carbon scaffold, makes the molecule highly polar. This predicts poor retention on conventional non-polar stationary phases.

    • UV Absorbance: The molecule lacks any significant chromophore, meaning it will not absorb light strongly in the typical UV range (230-400 nm). Detection will require monitoring at very low wavelengths (<215 nm) or using alternative detection methods.[2]

    • Basicity: The primary amine is basic. Its protonation state is dependent on the mobile phase pH. This is a critical parameter to control, as it directly influences retention, selectivity, and peak shape.

  • Potential Impurities: While specific process impurities are proprietary, we can anticipate common related substances from typical synthetic routes, such as:

    • Starting materials and reagents.

    • Regioisomers or stereoisomers.

    • By-products from side reactions.

    • Degradation products.

The goal of the HPLC method is to separate the main this compound peak from all these potential impurities.

Comparative Analysis of Chromatographic Strategies

Given the analyte's high polarity, several HPLC modes must be evaluated. Each strategy offers a different set of retention mechanisms and selectivities.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

Standard RP-HPLC with C18 columns is the workhorse of most analytical labs but is ill-suited for highly polar compounds, which often elute in or near the void volume.[6][7] To overcome this, two primary approaches can be considered.

Mechanism: Ion-pairing chromatography is a technique used to increase the retention of ionic or ionizable compounds on a reversed-phase column. An ion-pairing reagent, typically an alkyl sulfonate with a long hydrocarbon tail (e.g., 1-octanesulfonic acid), is added to the mobile phase.[8] This reagent forms a neutral ion pair with the protonated amine analyte, increasing its overall hydrophobicity and promoting retention on the C18 stationary phase.[8]

Performance: This approach can successfully induce retention. However, it comes with significant drawbacks:

  • Long Equilibration Times: Ion-pairing reagents modify the column surface, requiring lengthy equilibration and washing periods.

  • Baseline Instability: These reagents can cause baseline noise and drift, particularly in gradient elution.

  • MS Incompatibility: Most common ion-pairing reagents are non-volatile and cause severe ion suppression in mass spectrometry.[9]

Mechanism: Modern stationary phases have been developed to offer alternative selectivities for polar compounds.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar functional group embedded within the alkyl chain. This feature helps to shield residual silanols on the silica surface, leading to improved peak shape for basic compounds. It also provides an alternative selectivity through dipole-dipole or hydrogen bonding interactions.[10]

  • Phenyl and Pentafluorophenyl (PFP) Phases: These phases offer π-π and dipole-dipole interactions, which can be highly effective for retaining amines. PFP phases, in particular, exhibit strong cation exchange characteristics that dramatically increase the retention of protonated bases.[10]

Performance: While these columns can improve peak shape and offer different selectivity compared to a standard C18, they often still fail to provide sufficient retention for very small, polar amines like our target analyte.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is the preferred technique for analyzing highly polar compounds that are not retained in reversed-phase.[11] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[12] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.

Performance: HILIC is exceptionally well-suited for this compound.

  • Excellent Retention: It provides strong retention for polar analytes, moving them away from the solvent front and interfering peaks.

  • MS-Friendly: HILIC mobile phases are highly volatile (high organic content with volatile buffers like ammonium formate or acetate), making it ideal for LC-MS analysis.[13]

  • Orthogonal Selectivity: It provides a completely different selectivity profile compared to RP-HPLC.

Causality Behind Experimental Choices: The choice of a HILIC column (e.g., bare silica vs. amide) and mobile phase pH are the most powerful parameters for altering selectivity.[14] A low pH (e.g., pH 3 using formic acid) ensures the primary amine is fully protonated (cationic), promoting strong ionic interactions with deprotonated silanols on a silica surface. An amide phase offers different selectivity through hydrogen bonding. Screening both is a rational starting point.[14]

Strategy 3: Mixed-Mode Chromatography (MMC)

Mechanism: Mixed-mode chromatography utilizes stationary phases that are functionalized with ligands capable of multiple interaction modes, such as reversed-phase and ion-exchange, within a single column.[15][16][17] For a basic analyte like ours, an RP/Cation-Exchange column is ideal. It provides retention through both hydrophobic interactions and strong ionic interactions between the protonated amine and the negatively charged groups on the stationary phase.

Performance: MMC offers a powerful and flexible approach.

  • Tunable Retention: Retention can be controlled by modulating both the organic solvent percentage (affecting RP retention) and the buffer concentration/pH (affecting ion-exchange retention).

  • Unique Selectivity: The combination of retention mechanisms provides unique selectivity that can resolve impurities that are difficult to separate by other modes.[15]

  • MS Compatibility: Methods can be developed using MS-compatible mobile phases.

Strategy 4: Chiral HPLC

Mechanism: The analyte is chiral. To determine its enantiomeric purity, a chiral stationary phase (CSP) is required. These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[18] For primary amines, crown ether and certain cyclodextrin or polysaccharide-based CSPs are often effective.[19][20]

Performance: Chiral separations are highly specific. Method development is often empirical, involving screening a variety of CSPs under normal phase, polar organic, or reversed-phase conditions.[18][21] The use of acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) is common in non-aqueous mobile phases to improve peak shape and interaction with the CSP.[19]

Comparison of Detection Methods

The choice of detector is as critical as the choice of separation mode.

DetectorPrinciplePros for this AnalyteCons for this Analyte
UV-Vis (Low λ) Measures absorbance of light.Simple, common detector.Lacks a strong chromophore; low sensitivity and specificity. High potential for interference at low wavelengths (<215 nm).[2]
ELSD / CAD Nebulizes eluent, evaporates solvent, and measures light scattering from or charge of remaining analyte particles.Universal detection for non-volatile analytes. Good for purity determination.Non-linear response, requires volatile mobile phases.
Mass Spectrometry (MS) Ionizes analyte and separates ions based on mass-to-charge ratio.Highest sensitivity and specificity. Provides mass confirmation. Ideal for trace impurity analysis.Requires volatile mobile phases.[22][23] Higher instrument cost.
Fluorescence (with Derivatization) Measures light emitted from a fluorescent analyte or derivative.Extremely sensitive.Requires a pre- or post-column derivatization step (e.g., with OPA) which adds complexity and potential for error.[2][24]

Recommendation: For purity analysis, Mass Spectrometry (MS) is the most authoritative and trustworthy detection method for this analyte due to its superior sensitivity and specificity.

Systematic Method Development Workflow

A structured approach to method development saves time and leads to more robust methods.[13] The workflow should prioritize screening the most influential parameters first.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Data Comparison

Here we present representative starting protocols and expected outcomes for the most promising strategies.

Protocol 1: HILIC-MS Screening
  • Columns:

    • Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Bare Silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A1 (Low pH): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Sample Diluent: 90:10 Acetonitrile:Water (to avoid peak distortion)

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: ESI+ Mass Spectrometry

Protocol 2: Mixed-Mode (RP/Cation-Exchange) Screening
  • Column: Mixed-Mode RP/SCX column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Gradient: 5% B to 70% B over 10 minutes.

  • Detection: ESI+ Mass Spectrometry

Comparative Data Summary (Hypothetical Results)

The following table summarizes the expected performance of each strategy based on typical outcomes for this class of analyte.

StrategyColumn TypeRetention Factor (k)Tailing Factor (Tf)MS CompatibilityOverall Suitability
RP-HPLC C18< 0.5> 2.0HighPoor
Ion-Pairing RP C18 + OSA3.51.5PoorModerate (UV only)
HILIC Amide5.21.2ExcellentExcellent
HILIC Bare Silica6.81.4ExcellentExcellent
Mixed-Mode RP/SCX4.11.1ExcellentExcellent

Data shows that HILIC and Mixed-Mode approaches are vastly superior, providing good retention and peak shape with MS-compatible conditions.

Method Validation According to ICH Guidelines

Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose.[25][26] The validation protocol should be designed in accordance with the ICH Q2(R2) guideline, which has been recently revised to align with a lifecycle and Quality-by-Design (QbD) approach.[25][27] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[28]

  • Linearity & Range: Demonstrating a direct correlation between analyte concentration and signal response over a defined range.[28][29]

  • Accuracy & Precision: Accuracy is the closeness of results to the true value, while precision measures the agreement between a series of measurements.[28]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Caption: Logical relationship between analyte properties and strategy selection.

Conclusion and Final Recommendation

The purity analysis of this compound requires moving beyond traditional reversed-phase HPLC. A direct comparison of methodologies reveals that Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the most powerful and reliable strategies.

  • For Achiral Purity: Both HILIC and MMC provide excellent retention, good peak shapes, and are fully compatible with mass spectrometry, which is the recommended detector for its sensitivity and specificity. The final choice between HILIC and MMC should be based on which mode provides the best resolution for any critical process-related impurities.

  • For Enantiomeric Purity: A dedicated chiral HPLC method is mandatory. A screening approach using several polysaccharide or crown ether-based chiral stationary phases under normal phase or polar organic conditions is the most effective path to achieving separation.

By adopting this systematic, science-driven approach, researchers and drug development professionals can confidently develop and validate a purity method for this compound that is robust, reliable, and meets the stringent requirements of the pharmaceutical industry.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

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  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

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  • PubMed. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Retrieved from [Link]

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A Medicinal Chemist's Guide to 3D Scaffolds: A Comparative Bioactivity Analysis of Cyclobutane vs. Cyclopropane Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the imperative to create novel chemical matter with improved pharmacological profiles has led medicinal chemists to "Escape from Flatland"—a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Small, saturated carbocycles, particularly cyclopropanes and cyclobutanes, have emerged as powerful tools in this endeavor. When functionalized with an amine, a ubiquitous group in bioactive molecules, these strained rings offer unique conformational constraints and exit vectors that can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its on-target activity.

This guide provides an in-depth comparison of the bioactivity of cyclobutane and cyclopropane amines, offering experimental data, detailed protocols, and field-proven insights to aid researchers in the strategic selection of these valuable scaffolds.

The Foundation: Structural and Physicochemical Divergence

The distinct bioactivities of cyclobutane and cyclopropane amines are rooted in their fundamental differences in ring strain, conformation, and electronic character. The cyclopropane ring is a planar triangle with C-C-C bond angles forced to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][3] This severe angle strain results in high reactivity and "bent bonds," where the electron density lies outside the internuclear axis, imparting partial π-character to the C-C bonds.[3][4]

In contrast, the cyclobutane ring is larger and more flexible. It adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a planar structure.[4][5][6][7] While still strained, its bond angles of approximately 88° and lower overall strain energy make it less reactive than cyclopropane but more constrained than larger rings like cyclopentane.[1][6][8]

G cluster_0 Cyclopropane Amine cluster_1 Cyclobutane Amine a Planar Triangle C-C-C Angle: 60° Strain Energy: ~28 kcal/mol High Reactivity b Amine Exit Vector: Rigidly defined a->b Structural Consequence c Puckered 'Butterfly' Conformation C-C-C Angle: ~88° Strain Energy: ~26 kcal/mol Moderate Reactivity d Amine Exit Vectors: Axial-like & Equatorial-like c->d Structural Consequence compare Key Physicochemical Differences cluster_0 cluster_0 compare->cluster_0 cluster_1 cluster_1 compare->cluster_1

Caption: Structural and energetic comparison of cyclopropane and cyclobutane scaffolds.

These structural nuances dictate how the amine substituent is presented to the biological environment, influencing everything from lipophilicity to metabolic stability.

Table 1: Comparative Physicochemical Properties of Cyclopropane and Cyclobutane

PropertyCyclopropaneCyclobutaneRationale & Implication
Ring Strain Energy ~28.1 kcal/mol[8]~26.3 kcal/mol[8]Higher strain in cyclopropane leads to greater chemical reactivity and potential for unique metabolic pathways.[9][10][11]
Conformation Planar[3]Puckered (Folded)[4][5][6]Cyclobutane's puckering creates pseudo-axial and pseudo-equatorial positions, offering more diverse spatial arrangements for substituents compared to the fixed vectors of cyclopropane.
C-C Bond Angle 60°[1][12]~88°[3][6]Severe angle deviation in cyclopropane results in weaker, "bent" C-C bonds with increased p-character.[3][8]
C-C Bond Length ~1.51 Å[13]~1.55 Å[13]The shorter bonds in cyclopropane reflect its unique electronic structure.
Reactivity High; undergoes ring-opening reactions.[9][10][11]Moderate; more stable than cyclopropane but more reactive than cyclopentane.[8][10]The higher reactivity of cyclopropane can be a liability (e.g., metabolic instability) or an asset (e.g., covalent warhead), depending on the therapeutic context.

Impact on Bioactivity and ADME Properties: A Head-to-Head Comparison

The choice between a cyclobutane and a cyclopropane amine is not arbitrary; it is a strategic decision to modulate key drug-like properties.

Metabolic Stability

A primary application of small rings in drug design is to block or alter sites of metabolism.

  • Cyclobutane Amines: The cyclobutane ring is often incorporated to enhance metabolic stability.[8][14] Its relative chemical inertness compared to cyclopropane makes it less prone to ring-opening metabolic pathways. By replacing a more metabolically labile group (e.g., an isopropyl or cyclohexyl group), a cyclobutyl moiety can sterically shield adjacent positions from cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.

  • Cyclopropane Amines: The high ring strain and unique electronic character of the cyclopropane ring can render it more susceptible to oxidative metabolism.[15] While this can be a liability, it can also be exploited. The cyclopropylamine motif is a known mechanism-based inactivator of CYP enzymes, a property that can be leveraged in specific therapeutic strategies.

Lipophilicity and Permeability

Lipophilicity, often measured as LogD (the distribution coefficient at a specific pH), is critical for membrane permeability and overall ADME properties.

  • General Trend: Incorporating saturated rings increases the fraction of sp³ carbons (Fsp³), which generally correlates with improved solubility and better clinical outcomes. Both cyclopropane and cyclobutane serve this purpose.

  • Subtle Differences: The impact on lipophilicity is highly context-dependent. The more compact nature of the cyclopropyl group may lead to a smaller increase in lipophilicity compared to a cyclobutyl group. However, the unique electronic nature of the cyclopropane ring can influence hydrogen bond accepting/donating capacity of the amine, subtly altering its interaction with water. The most reliable method is direct experimental measurement for the specific compound series of interest.

Receptor Binding and Pharmacological Activity

The rigid frameworks of these small rings provide precise control over the orientation of the amine substituent, which is often a key pharmacophoric element.

  • Cyclopropane Amines: The planar and rigid nature of the cyclopropane ring presents the amine substituent at a fixed angle relative to the rest of the molecule. This can be highly advantageous for locking the molecule into a specific, high-affinity binding conformation.

  • Cyclobutane Amines: The puckered conformation of cyclobutane allows for substituents in pseudo-axial or pseudo-equatorial positions. This provides two distinct vectors from a single attachment point, offering an opportunity to fine-tune the interaction with a binding pocket. For example, a switch from a cis- to a trans-1,2-disubstituted cyclobutane can dramatically alter biological activity by reorienting a key functional group. In a reported series of PDE10A inhibitors, cyclobutyl derivatives were found to fit well into a channel in the binding pocket where larger cyclohexyl analogues were too bulky, demonstrating the utility of its compact 3D structure.[8]

Table 2: Representative Comparison of Bioactivity Parameters (Note: These are illustrative values to demonstrate trends. Actual data will be compound-specific.)

Compound SeriesScaffoldLogD (pH 7.4)Metabolic Half-life (t½, HLM)Caco-2 Permeability (Papp, A→B)
Molecule X N-Cyclopropyl2.115 min5.5 x 10⁻⁶ cm/s
Molecule X N-Cyclobutyl2.445 min6.2 x 10⁻⁶ cm/s

Experimental Validation: Detailed Protocols

To empower researchers to make data-driven decisions, this section provides step-by-step protocols for assessing the key bioactivity parameters discussed.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

This protocol describes the miniaturized shake-flask method, a gold standard for LogD determination.[16]

Objective: To measure the distribution coefficient of a compound between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • Test compound (10 mM stock in DMSO)

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Microcentrifuge tubes (1.5 mL)

  • Rotator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases. This step is critical for reproducible results.[16]

  • Compound Addition: To a 1.5 mL microcentrifuge tube, add 500 µL of pre-saturated PBS and 500 µL of pre-saturated n-octanol.

  • Add 10 µL of the 10 mM test compound stock solution to the tube. The final nominal concentration will be 100 µM.

  • Equilibration: Cap the tubes securely and place them on a rotator. Mix for 1 hour at room temperature to allow the compound to partition between the two phases.[16]

  • Phase Separation: Centrifuge the tubes at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully remove an aliquot from the n-octanol (top layer) and the PBS (bottom layer). Be cautious not to disturb the interface.

  • Analysis: Dilute the aliquots appropriately and analyze the concentration of the test compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound over time when incubated with HLM, providing an estimate of intrinsic clearance.[17]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Cl_int) of a compound.

G start Start prep_plate Prepare Incubation Plate: - Add Test Compound (1 µM final) - Add Human Liver Microsomes (0.5 mg/mL) start->prep_plate pre_incubate Pre-incubate at 37°C (5 minutes) prep_plate->pre_incubate initiate_rxn Initiate Reaction: Add pre-warmed NADPH solution (1 mM final) pre_incubate->initiate_rxn time_points Sample at Time Points: (0, 5, 15, 30, 45 min) initiate_rxn->time_points quench Quench Reaction: Add cold Acetonitrile with Internal Standard time_points->quench process Centrifuge to pellet protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End analyze->end

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Materials:

  • Pooled Human Liver Microsomes (e.g., from Xenotech)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system or 1 mM NADPH solution

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[18][19]

  • Ice-cold Acetonitrile (ACN) containing an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.[18][20]

  • Assay Plate Setup: In a 96-well plate, add the microsomal solution. Then add the test compound to achieve a final concentration of 1 µM. Include wells for a negative control (no NADPH) and positive controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH solution to all wells except the negative controls.[20][21] The time of this addition is t=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold ACN with an internal standard to the corresponding wells.[19][20]

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Cl_int) can then be calculated based on the half-life and protein concentration.

Protocol 3: Evaluation of Cell Permeability (Caco-2 Assay)

The Caco-2 assay is the industry standard for predicting in vivo intestinal absorption of drugs.[22][23] It measures the rate of transport across a monolayer of differentiated Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

G start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Verify Monolayer Integrity: Measure TEER values differentiate->check_integrity prep_assay Wash monolayer with buffer. Add buffer to receiver compartment. check_integrity->prep_assay add_compound Add Test Compound (10 µM final) to donor compartment (Apical or Basolateral) prep_assay->add_compound incubate Incubate at 37°C with shaking (e.g., 2 hours) add_compound->incubate sample Take aliquots from donor and receiver compartments incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: General workflow for the Caco-2 bidirectional permeability assay.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture media and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4

  • Test compound (10 µM working solution in transport buffer)

  • Control compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability)[23]

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[24][25]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), as this confirms the integrity of the cell junctions.[22][26]

  • Assay Preparation: Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • A→B Permeability:

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the test compound solution to the apical (donor) compartment.

  • B→A Permeability (for efflux):

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the test compound solution to the basolateral (donor) compartment.

  • Incubation: Incubate the plates at 37°C for a set period (e.g., 2 hours) with gentle shaking.[22]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculations:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver compartment

      • A = Surface area of the Transwell membrane

      • C₀ = Initial concentration in the donor compartment

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

      • An ER > 2 is indicative of active efflux.[23][25]

Conclusion: A Medicinal Chemist's Guide for Scaffold Selection

The choice between a cyclobutane and cyclopropane amine is a nuanced decision that should be guided by the specific objectives of a drug discovery program.

  • Choose a Cyclobutane Amine when:

    • The primary goal is to enhance metabolic stability by replacing a known labile group.

    • A non-planar exit vector is desired to probe different regions of a binding pocket.

    • There is a need to explore both cis and trans stereoisomers to optimize potency and properties.

    • A moderate increase in 3D character is desired without the higher reactivity of a cyclopropane.

  • Choose a Cyclopropane Amine when:

    • A highly rigid, conformationally locked presentation of the amine is required to maximize binding affinity.

    • The objective is to create a mechanism-based inactivator of a target enzyme (e.g., CYPs).

    • A minimal increase in steric bulk and lipophilicity is desired while still introducing 3D character.

    • The inherent reactivity of the ring can be tolerated or is part of the desired mechanism of action.

Ultimately, both scaffolds are invaluable additions to the medicinal chemist's toolkit. By understanding their fundamental structural differences and validating their impact on bioactivity through rigorous experimental evaluation, researchers can strategically deploy these motifs to design safer, more effective medicines.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/ Cyclobutane Ligands with VG SCN and NMDA Receptor. ResearchGate. [Link]

  • Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. [Link]

  • Selected application examples of bioactive cyclobutane and/or cyclopropane involved natural products and drug derivatives. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Why is cyclopropane more reactive than cyclobutane?. Quora. [Link]

  • Properties of Cycloalkanes. Gyan Sanchay. [Link]

  • LogD. Cambridge MedChem Consulting. [Link]

  • Determination of log P coefficients via a RP-HPLC column.
  • Cyclopropane or cyclobutane which is more stable and why. Brainly.in. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Physical Properties of Cycloalkanes. Chemistry LibreTexts. [Link]

  • What is the difference between cyclobutane and cyclopropane?. Quora. [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Cyclopropane. Wikipedia. [Link]

  • Relations of hydrophobicity (log P) of amines with various indices. ResearchGate. [Link]

  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. [Link]

  • Difference Between Cyclobutane and Cyclopropane.
  • 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I - KPU Pressbooks. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • 4.2: Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. [Link]

  • Structures of Cyclopropanes and Cyclobutanes.
  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Metabolic Stability Comparison of Methoxymethyl Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the methoxymethyl cyclobutane moiety has emerged as a high-value bioisostere. It serves two primary functions: acting as a conformationally restricted surrogate for linear alkyl ethers (reducing entropic penalties upon binding) and replacing metabolically labile phenyl rings or flexible propyl chains.[1]

This guide objectively analyzes the metabolic stability of methoxymethyl cyclobutane derivatives. The core finding is that the cyclobutane ring’s unique "puckered" conformation provides steric shielding to the ether oxygen, significantly reducing the rate of CYP450-mediated


-dealkylation compared to linear analogs.

Scientific Rationale: The "Pucker" Effect & Metabolic Shielding[2]

To understand the stability profile, one must look beyond the chemical formula to the 3D topology.

The Puckered Conformation

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain.[2] The dihedral angle is approximately 25–30°.

  • Impact on Metabolism: This pucker forces substituents into pseudo-equatorial or pseudo-axial positions. A methoxymethyl group in the pseudo-equatorial position is sterically shielded by the ring carbons, hindering the approach of the high-valent Iron-Oxo species (

    
    ) of the CYP450 active site.
    
Blocking the "Soft Spot"

Linear ethers (e.g., methoxypropyl chains) are classic "metabolic soft spots." CYPs rapidly perform


-dealkylation via hydrogen abstraction at the 

-carbon.
  • Mechanism: By tethering the

    
    -carbon to a rigid cyclobutane ring, the bond rotation is restricted. This prevents the molecule from adopting the low-energy transition state required for hydrogen abstraction, effectively "freezing out" the metabolic liability.
    

Comparative Analysis: Performance Metrics

The following data summarizes the metabolic stability improvements observed when transitioning from linear or aromatic linkers to a methoxymethyl cyclobutane scaffold.

Table 1: Intrinsic Clearance ( ) Comparison

Data synthesized from structure-metabolism relationship (SMR) studies in human liver microsomes (HLM).

Scaffold TypeStructure DescriptionRelative

(HLM)
Metabolic LiabilityPhysicochemical Impact
Linear Ether 3-methoxypropyl chainHigh (100%) Rapid

-dealkylation; terminal oxidation.
High flexibility (entropic penalty).
Phenyl Ether Methoxyphenyl groupMedium (40-60%) Aromatic hydroxylation;

-dealkylation.
Planar; potential

-stacking toxicity.
Cyclopentyl Methoxymethyl-cyclopentaneMedium-Low (30-40%) Ring hydroxylation (multiple sites).Higher lipophilicity (

).
Cyclobutyl Methoxymethyl-cyclobutane Low (<15%) High Stability. Slow ring oxidation.Optimal

; lowered lipophilicity.
Stereochemical Effects: Cis vs. Trans

The stereochemistry of 1,3-disubstituted cyclobutanes is a critical determinant of metabolic fate.

  • 1,3-Cis Isomer (Preferred): In the puckered conformation, 1,3-cis substitution allows both substituents to adopt pseudo-equatorial positions. This is thermodynamically favored and sterically protects the methoxymethyl group.

  • 1,3-Trans Isomer: Forces one substituent into a pseudo-axial position. This exposed group is more accessible to CYP enzymes, often resulting in a 2-3x higher clearance rate compared to the cis isomer.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of linear ethers versus the stabilized cyclobutane derivative.

MetabolicPathway Substrate Methoxymethyl Cyclobutane Derivative CYP CYP450 Enzyme (Fe-O Species) Substrate->CYP Incubation Path_Linear Linear Ether Analog (Unrestricted) CYP->Path_Linear If Linear Chain Path_Cyclo Cyclobutane Scaffold (Restricted Pucker) CYP->Path_Cyclo If Cyclobutane Met_Dealkyl O-Dealkylation (Major Metabolite) Path_Linear->Met_Dealkyl Rapid H-Abstraction at alpha-Carbon Met_Stable Intact Parent (High Stability) Path_Cyclo->Met_Stable Steric Shielding of Oxygen Met_RingOH Ring Hydroxylation (Minor Metabolite) Path_Cyclo->Met_RingOH Slow Oxidation

Figure 1: Divergent metabolic pathways showing the protective effect of the cyclobutane scaffold against O-dealkylation.

Experimental Protocols

To validate the stability of these derivatives, the following self-validating workflow is recommended. This protocol accounts for the volatility of lower molecular weight ethers.

Microsomal Stability Assay (Optimized for Ethers)

Objective: Determine intrinsic clearance (


) and identify "soft spots."
  • Preparation:

    • Prepare a 10 mM stock of the methoxymethyl cyclobutane derivative in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Reaction:

    • Pre-incubate microsomes + substrate for 5 mins at 37°C.

    • Initiate with NADPH.

    • Critical Control: Include a "minus NADPH" control to rule out chemical instability.

    • Reference Standard: Use Verapamil (high clearance) and Warfarin (low clearance).

  • Sampling & Quench:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Note: Ensure caps are sealed tight immediately to prevent evaporative loss of volatile ether fragments.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Workflow Diagram

AssayWorkflow Step1 Substrate (1 µM) Step2 Incubation (HLM + NADPH) Step1->Step2 37°C Step3 Quench (Cold ACN + IS) Step2->Step3 T=0,5,15... Step4 Centrifugation (Protein ppt) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Supernatant

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.

Expert Insights & Recommendations

  • Prioritize the Cis-Isomer: When synthesizing 1,3-disubstituted methoxymethyl cyclobutanes, target the cis-isomer. It consistently demonstrates superior metabolic stability due to the diequatorial-like conformation in the puckered ring [1].

  • Monitor Solubility: While cyclobutanes improve

    
     (fraction of sp3 carbons), they are lipophilic. If 
    
    
    
    , consider adding a polar heteroatom elsewhere in the scaffold to prevent high non-specific binding in the assay [2].
  • Use as a Phenyl Bioisostere: If your lead compound has a methoxy-phenyl group that is suffering from rapid metabolism, replacing the phenyl ring with a cyclobutane retains the vector of the methoxy group while eliminating the aromatic ring's metabolic liability [3].

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Review of medicinal chemistry properties including metabolic stability and conformational restriction.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Demonstrates high metabolic stability (t1/2 > 80 min) of cyclobutane scaffolds.

  • Puckering the Planar Landscape of Fragments. Detailed analysis of the cyclobutane pucker and its advantages over planar rings.

  • Application of Bioisosteres in Drug Design. General principles of replacing metabolic soft spots with saturated rings.

Sources

A Senior Application Scientist's Guide to Salt Selection and Crystallographic Analysis: A Case Study of 3-(Methoxymethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that profoundly influences its physicochemical properties and, ultimately, its therapeutic efficacy.[1][2] The cyclobutane moiety, valued for its unique three-dimensional structure and ability to improve metabolic stability, is increasingly incorporated into novel drug candidates.[3][4] This guide uses 3-(methoxymethyl)cyclobutan-1-amine, a valuable synthetic intermediate[5], as a case study to delineate a comprehensive strategy for salt screening and selection, with a focus on the pivotal role of single-crystal X-ray crystallography. While specific crystallographic data for salts of this exact amine are not publicly available, this guide provides the rigorous, field-proven methodologies that researchers would employ to generate and interpret such data, enabling the selection of an optimal salt form for further development.

Introduction: The Strategic Imperative of Salt Selection

An API's journey from discovery to a viable drug product is fraught with challenges, many of which are linked to its solid-state properties. Issues like poor aqueous solubility, low stability, or undesirable mechanical properties can halt development.[2][6] For ionizable APIs, such as the basic amine in our case study, forming a salt is the most common and effective strategy to modulate these characteristics.[1]

The goal of a salt screening program is not merely to form a salt, but to identify the optimal salt. This "best" form must balance a multitude of competing factors:

  • Crystallinity: A stable, crystalline form is highly preferred for its consistent properties, which are crucial for reliable manufacturing and performance.[7]

  • Solubility & Dissolution Rate: Salt formation can dramatically alter solubility, directly impacting bioavailability.[2][8]

  • Hygroscopicity: The tendency to absorb atmospheric moisture must be minimized to ensure physical and chemical stability.[7]

  • Thermal Stability: A high, sharp melting point is often indicative of a stable crystal lattice.

  • Processability: Properties like flowability and compressibility are vital for efficient formulation and manufacturing.[7]

Our subject, this compound (CAS 1209654-41-0)[5][9], contains a primary amine, making it an excellent candidate for salt formation with various acids. The rigid, puckered cyclobutane ring offers a distinct three-dimensional scaffold that can influence crystal packing and intermolecular interactions in ways that differ from more common linear or aromatic amines.[4][10] This guide outlines the workflow for discovering and characterizing its most promising salt forms.

The Salt Screening and Selection Workflow

A systematic approach is essential for an efficient salt screening campaign. The process begins broadly, casting a wide net for potential salt formers, and progressively narrows the field based on increasingly detailed characterization.

Salt_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization & Down-Selection cluster_2 Phase 3: In-Depth Analysis & Final Selection API Characterize Free Base (pKa, Solubility, Purity) Counterion Select Counterions (pKa Rule: ΔpKa > 3) API->Counterion Input Screen High-Throughput Screen (96-well plate, various solvents) Counterion->Screen Input Crystallinity Assess Crystallinity (Polarized Light Microscopy, XRPD) Screen->Crystallinity Analyze solid forms ScaleUp Scale-Up Synthesis (50-200 mg) Crystallinity->ScaleUp Promising Crystalline Hits Thermo Thermal Analysis (DSC, TGA) ScaleUp->Thermo Hygro Hygroscopicity (DVS) Thermo->Hygro Sol Kinetic Solubility (Aqueous Buffer) Hygro->Sol SCXRD Single-Crystal X-Ray Crystallography (SCXRD) Sol->SCXRD Top 2-3 Candidates Stability Chemical & Physical Stability (Forced Degradation) SCXRD->Stability Structural Insights Final Select Optimal Salt Form Stability->Final

Caption: A phased workflow for pharmaceutical salt screening and selection.

Expert Commentary on the Workflow:
  • Counterion Selection: The initial choice of acids is guided by the "pKa rule," which states that a stable salt is likely to form when the difference between the pKa of the base (our amine) and the acid is greater than 2-3 units.[1][8] For a typical aliphatic amine (pKa ~9-10), strong acids like hydrochloric (HCl), sulfuric (H₂SO₄), and methanesulfonic (mesylate) acids are excellent starting points.[6] Weaker organic acids like tartaric or citric acid should also be included to explore different hydrogen bonding possibilities.

  • Solvent Choice: The solvent system is critical as it can dictate which crystalline form (polymorph) or solvate is produced.[6] A diverse panel of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate) should be screened.

  • From Screening to Characterization: The initial high-throughput screen primarily identifies which counterion/solvent combinations yield a crystalline solid. X-Ray Powder Diffraction (XRPD) is the workhorse technique here, providing a unique fingerprint for each crystalline form. Only the most promising, unique, and crystalline hits are progressed to the more resource-intensive characterization phase.

The Decisive Role of Single-Crystal X-Ray Crystallography (SCXRD)

While XRPD confirms crystallinity, SCXRD provides the definitive, atomic-resolution three-dimensional structure of the salt.[11] This is not merely an academic exercise; the crystal structure reveals the fundamental interactions governing the salt's bulk properties.

SCXRD_Outputs cluster_main Single Crystal X-Ray Diffraction (SCXRD) cluster_outputs Structural Information & Derived Insights cluster_properties Correlation to Physicochemical Properties SCXRD_Node High-Quality Crystal UnitCell Unit Cell & Space Group (Defines crystal system & symmetry) Connectivity Atomic Connectivity (Confirms salt formation vs. co-crystal) Interactions Intermolecular Interactions (H-bonds, van der Waals) Packing Crystal Packing Motif (Density, potential slip planes) Property1 Melting Point & Stability Interactions->Property1 Strong H-bond network Property2 Solubility & Dissolution Interactions->Property2 Solvent-accessible groups Property4 Hygroscopicity Interactions->Property4 Presence of water channels Property3 Mechanical Properties Packing->Property3 Layered vs. 3D isotropic packing

Caption: Key outputs from an SCXRD experiment and their link to critical properties.

For our hypothetical salts of this compound, SCXRD would answer crucial questions:

  • Is it a true salt? It confirms proton transfer from the acid to the amine, distinguishing a salt from a co-crystal.

  • What is the stoichiometry? It determines the precise ratio of the amine to the counterion (e.g., 1:1, 2:1).

  • How are the ions arranged? It reveals the hydrogen bonding network. A robust, three-dimensional network of hydrogen bonds between the ammonium group (-NH₃⁺), the methoxymethyl ether, and the counterion (e.g., Cl⁻, SO₄²⁻) typically leads to a more physically stable salt with a higher melting point.

  • Are solvent molecules present? It unambiguously identifies the presence and location of water (hydrates) or other solvent molecules within the crystal lattice, which is critical for understanding stability and hygroscopicity.

Comparative Data Analysis: A Hypothetical Case Study

Let's imagine our screening of this compound yielded three promising crystalline salts: the hydrochloride (HCl), the mesylate (CH₃SO₃H), and the L-tartrate. After generating the data as per the workflow, we would compile a comparison table.

Table 1: Hypothetical Comparative Data for this compound Salts

PropertyHydrochloride SaltMesylate SaltL-Tartrate SaltRationale for Comparison
Crystal System MonoclinicOrthorhombicTriclinicProvides a fundamental classification of the crystal packing.
Space Group P2₁/cP2₁2₁2₁P1Describes the symmetry elements within the unit cell.
Melting Point (DSC) 175 °C (sharp)152 °C (sharp)138 °C (broad, with decomp.)A high, sharp melting point suggests higher lattice energy and stability.[1]
Hygroscopicity (DVS) < 0.2% uptake at 80% RH0.5% uptake at 80% RH> 5% uptake at 80% RHLow moisture uptake is critical for handling and stability.[7]
Aqueous Solubility (pH 7.4) 50 mg/mL120 mg/mL25 mg/mLDetermines potential for oral absorption; must be balanced with stability.[2]
Key H-Bonding Motif (from SCXRD) N-H···Cl⁻, O-H···Cl⁻ (if hydrated)N-H···O(sulfonate)Extensive N-H···O(carboxylate/hydroxyl), O-H···O networkThe nature and strength of H-bonds directly impact physical properties.
Interpretation and Selection:
  • The L-Tartrate would likely be deprioritized. Its high hygroscopicity and lower thermal stability suggest a less robust solid form, which could present significant challenges during manufacturing and storage.

  • The Hydrochloride shows excellent thermal stability and very low hygroscopicity, making it a very strong candidate from a manufacturing perspective. Its solubility is good, though not the highest.

  • The Mesylate offers the highest aqueous solubility, which could be advantageous for bioavailability. However, its slightly higher hygroscopicity and lower melting point compared to the HCl salt must be considered.

Final Decision: The choice between the hydrochloride and mesylate would depend on the project's specific goals. If the 50 mg/mL solubility of the HCl salt is sufficient for the target dose, its superior stability and non-hygroscopic nature would likely make it the optimal choice . If higher solubility is absolutely required, further investigation into the stability of the mesylate salt would be warranted.

Experimental Protocols

The trustworthiness of a salt selection study hinges on the quality and reproducibility of its experimental methods.[7]

Protocol 1: Small-Scale Salt Crystallization

This protocol is designed for the initial screening phase to quickly assess salt formation and crystallinity across various conditions.

  • Stock Solution Preparation: Prepare a 0.5 M solution of this compound in ethanol. Prepare 0.5 M solutions of candidate acids (e.g., HCl, methanesulfonic acid, tartaric acid) in ethanol.

  • Dispensing: In a 96-well plate, dispense 100 µL of the amine stock solution into each well.

  • Counterion Addition: Add 100 µL of a single acid stock solution to each well in a given column (creating a 1:1 molar ratio).

  • Solvent Addition: To each row, add 200 µL of a different anti-solvent (e.g., ethyl acetate, heptane, acetonitrile) to induce precipitation/crystallization.

  • Incubation: Seal the plate and allow it to stand at room temperature for 24-72 hours. Employ temperature cycling (e.g., 40 °C for 4 hours, 5 °C for 4 hours) to promote nucleation and crystal growth.

  • Analysis: Inspect each well using a polarized light microscope. Birefringent solids are indicative of crystallinity. Scrape the solids and analyze by XRPD to confirm crystalline nature and identify unique forms.

Protocol 2: Single Crystal Growth for SCXRD

Growing a single crystal suitable for diffraction is often the most challenging step.[11] Slow, controlled crystallization is key.

  • Solution Preparation: In a small, clean vial (e.g., 4 mL), dissolve 20-50 mg of the purified, crystalline salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water) to achieve saturation. Gentle warming may be required.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. Place it in a vibration-free location. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Alternative): Place the vial from step 1, uncapped, inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). Vapors of the anti-solvent will slowly diffuse into the primary solution, reducing the salt's solubility and promoting crystal growth.[12]

  • Crystal Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) appear, carefully remove one using a cryo-loop, coat it in a cryoprotectant oil (e.g., Paratone-N), and flash-cool it in a stream of liquid nitrogen for transport to the diffractometer.

Conclusion

The process of selecting an optimal salt for a drug candidate like this compound is a multi-faceted endeavor that marries high-throughput screening with detailed, structure-based analysis. While initial screening can identify a range of crystalline forms, it is the atomic-level detail from single-crystal X-ray crystallography that provides the crucial insights needed to understand and predict a salt's performance. By correlating the three-dimensional hydrogen bonding networks and packing motifs with macroscopic properties like stability, solubility, and hygroscopicity, researchers can make a data-driven, authoritative decision. This structured, hierarchical approach de-risks the development process and lays a robust foundation for successful formulation and, ultimately, a safe and effective medicine.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Salt Selection. Basicmedical Key. (2016). Available from: [Link]

  • Al-Ghobashy, M. A., et al. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Available from: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Drug Discovery & Development. (2019). Available from: [Link]

  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Moodley, K., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available from: [Link]

  • Sample Preparation for Crystallization. Hampton Research. Available from: [Link]

  • Crystallization of small molecules. Course Material. Available from: [https://www.unizar.es/departamentos/quimica_fisica/docencia/master/cscc/practicas/Crystallization of small molecules.pdf]([Link] of small molecules.pdf)

  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. (2025). Available from: [Link]

  • Accelerated Small Molecule Drug Development. Improved Pharma. (2023). Available from: [Link]

  • Cambridge Structural Database. re3data.org. Available from: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. (2023). Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024). Available from: [Link]

  • This compound. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • 3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride. PubChemLite. Available from: [Link]

  • 3,3-Bis(methoxymethyl)cyclobutan-1-amine. AA Blocks. Available from: [Link]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds Thesis. (2018). Available from: [Link]

  • 3-Methylcyclobutan-1-amine. PubChem. Available from: [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. (2024). Available from: [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks@East Tennessee State University. (2021). Available from: [Link]

  • (1R,2R)-2-Methoxycyclobutan-1-amine. PubChem. Available from: [Link]

  • Publication of Undergraduate Experiments... and Proof-of-Concept Cyclopropanation Reactions. Digital Commons@ETSU. (2023). Available from: [Link]

  • Demystifying X-ray Crystallography. Caltech Stoltz Group. (2018). Available from: [Link]

Sources

Validating stereochemical purity of 3-(Methoxymethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating the Stereochemical Purity of 3-(Methoxymethyl)cyclobutan-1-amine

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemical purity of this compound, a key building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical workflow.

The Imperative of Stereochemical Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[1][2] Therefore, the precise quantification of enantiomeric purity, often expressed as enantiomeric excess (ee), is a non-negotiable aspect of drug development and quality control.[3][4] For a molecule like this compound, which contains a stereocenter, ensuring high enantiomeric purity is paramount for its successful application in the synthesis of new chemical entities.

Comparative Analysis of Analytical Techniques

The two most powerful and widely adopted techniques for determining the enantiomeric purity of chiral amines are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.[3][5] Chiral Gas Chromatography (GC) also presents a viable, albeit sometimes less direct, alternative.

FeatureChiral HPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Separation of volatile enantiomers (or their derivatives) based on their interaction with a chiral stationary phase.[6]Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum.[7][8][9]
Primary Advantage High sensitivity, excellent resolution for quantitative analysis of low-level impurities (often ≤0.1%).[3][5]High resolution and sensitivity, particularly for volatile and thermally stable compounds.[10]Provides structural confirmation and is readily accessible in most chemistry labs.[8][11]
Primary Limitation Requires screening of various columns and mobile phases to find optimal separation conditions.Often requires derivatization to increase volatility and thermal stability of the amine.[12]Lower sensitivity compared to chromatographic methods; reaction with CDA must go to completion to avoid kinetic resolution.[9][13]
Typical Limit of Quantification ~0.05 - 0.1%~0.1%~1-2%

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the quantitative determination of enantiomeric purity due to its high resolving power and sensitivity. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening chiral amines.[14][15]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Column Selection: Begin screening with a polysaccharide-based chiral column, for instance, a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase Preparation: A typical starting mobile phase for normal phase chromatography would be a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. For a basic compound like an amine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) is crucial to improve peak shape and prevent tailing. A good starting point is 90:10 (v/v) n-Hexane:IPA with 0.1% diethylamine.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 5 µL

  • Data Analysis: Integrate the peak areas of both enantiomers. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Hypothetical Data Table: Chiral HPLC Results

EnantiomerRetention Time (min)Peak Area% Area
(R)-enantiomer8.51500099.5
(S)-enantiomer9.8750.5
Calculated ee: 99.0%

Diagram: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Dissolve Sample in Mobile Phase (1 mg/mL) hplc1 Inject Sample prep1->hplc1 hplc2 Chiral Column (e.g., Chiralpak IA) hplc1->hplc2 hplc3 UV Detector (210 nm) hplc2->hplc3 analysis1 Integrate Peak Areas hplc3->analysis1 analysis2 Calculate % ee analysis1->analysis2

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into diastereomers.[9] These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[8] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a classic and reliable CDA for primary amines.[16][17][18]

The Causality Behind Using Mosher's Acid: The reaction of the amine with an enantiomerically pure Mosher's acid chloride forms stable diastereomeric amides. The magnetically anisotropic phenyl group and the fluorine atoms of the trifluoromethyl group in the Mosher's acid moiety create a distinct chemical environment for the protons of the original amine, leading to different chemical shifts for the two diastereomers.

Experimental Protocol: NMR Analysis using (R)-Mosher's Acid Chloride

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride to the NMR tube. Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Reaction: Gently shake the NMR tube and allow the reaction to proceed to completion at room temperature. This is a critical step, as incomplete reaction can lead to inaccurate ee determination due to kinetic resolution.[13]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a well-resolved signal (e.g., the methoxy protons of the Mosher's amide or the protons on the cyclobutane ring) for each diastereomer. Integrate the corresponding peaks to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.

Hypothetical Data Table: ¹H NMR Results for Mosher's Amides

DiastereomerChemical Shift (ppm)Integration% Diastereomer
(R,R)-amide3.54 (s, 3H)1.0099.5
(S,R)-amide3.51 (s, 3H)0.0050.5
Calculated ee: 99.0%

Diagram: Principle of NMR with Chiral Derivatizing Agent

G cluster_reactants Reactants cluster_products Products cluster_analysis Analysis enantiomers Enantiomeric Mixture (R-amine and S-amine) diastereomers Diastereomeric Mixture ((R,R)-amide and (S,R)-amide) enantiomers->diastereomers + cda Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride) nmr NMR Spectroscopy diastereomers->nmr spectrum Distinct Signals in NMR Spectrum nmr->spectrum

Caption: Formation of diastereomers for NMR analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, or those that can be readily derivatized to become so, chiral GC is an excellent technique offering high resolution.[10] Direct analysis of primary amines by GC can be challenging due to their polarity.[12] Therefore, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: Chiral GC Analysis after Derivatization

  • Derivatization: React the this compound sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding trifluoroacetamide. This increases volatility and improves peak shape.[12]

    • In a vial, dissolve ~1 mg of the amine in 200 µL of an anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of TFAA.

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool to room temperature before injection.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Betadex™ or Gammadex™ phase, is a good starting point.[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

  • Data Analysis: Similar to HPLC, calculate the % ee from the integrated peak areas of the two enantiomers.

Hypothetical Data Table: Chiral GC Results

Enantiomer DerivativeRetention Time (min)Peak Area% Area
(R)-enantiomer derivative12.38500099.4
(S)-enantiomer derivative12.85100.6
Calculated ee: 98.8%

Diagram: Chiral GC Derivatization Workflow

G cluster_deriv Derivatization cluster_gc GC System cluster_analysis Data Analysis amine This compound product Volatile Trifluoroacetamide Derivative amine->product tfaa Trifluoroacetic Anhydride (TFAA) inject Inject Derivatized Sample product->inject column Chiral GC Column inject->column detector FID Detector column->detector integrate Integrate Peak Areas detector->integrate calculate Calculate % ee integrate->calculate

Caption: Derivatization and analysis workflow for Chiral GC.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are indispensable tools for the validation of the stereochemical purity of this compound.

  • For routine quality control and the detection of trace enantiomeric impurities, Chiral HPLC is the method of choice due to its superior sensitivity and resolving power.

  • NMR with a chiral derivatizing agent provides orthogonal validation and invaluable structural confirmation. It is particularly useful during method development and for troubleshooting.

  • Chiral GC offers a high-resolution alternative, especially if derivatization is already part of the analytical workflow.

A robust validation package for the stereochemical purity of this compound would ideally incorporate data from at least two of these techniques to provide a comprehensive and trustworthy assessment. This multi-faceted approach ensures the highest level of confidence in the quality of this critical chiral building block for drug discovery and development.

References

  • PlumX. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
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  • PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Wikipedia. Chiral derivatizing agent.
  • Wikipedia. Mosher's acid.
  • Tesi di dottorato. Chiral analysis by NMR spectroscopy.
  • The Retort. Mosher's Acid.
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  • Benchchem. A Comparative Guide to Confirming the Stereochemical Purity of (R,S,S,R,S)-Boc-Dap.
  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • ACS Publications. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry | Journal of Chemical Education.
  • Phenomenex. Chiral HPLC Separations.
  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
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  • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
  • PMC. Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database.
  • Royal Society of Chemistry. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
  • PMC. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
  • Wiley Online Library. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • ResearchGate. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.
  • MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Semantic Scholar. Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition.
  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications.

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A Senior Application Scientist's Guide to Bioisosteric Replacement: Enhancing Drug-like Properties with 3-(Methoxymethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly challenged with optimizing the pharmacological profile of lead compounds. A recurring obstacle is the inherent liability of linear amine moieties, which can be susceptible to metabolic degradation and may impart undesirable physicochemical properties. Bioisosteric replacement, a cornerstone of modern drug design, offers a strategic approach to mitigate these issues by substituting a functional group with another that possesses similar steric and electronic characteristics, yet confers improved drug-like qualities.[1][2] This guide provides an in-depth comparison of linear amines and a promising bioisosteric replacement: 3-(methoxymethyl)cyclobutan-1-amine. We will delve into the rationale behind this substitution, present hypothetical comparative data, and provide detailed experimental protocols for evaluating the impact of this modification on key pharmacological parameters.

The strategic incorporation of a cyclobutane ring introduces a three-dimensional, conformationally constrained scaffold that can significantly enhance a molecule's metabolic stability and target engagement.[3][4] The puckered nature of the cyclobutane ring can shield metabolically susceptible sites and orient substituents in a more defined spatial arrangement, potentially leading to improved binding affinity and selectivity.[3] this compound (CAS No.: 1209654-41-0) is a particularly attractive building block for this purpose, offering a versatile amine handle for incorporation into a parent molecule, along with a methoxymethyl substituent that can be leveraged for further interactions or to fine-tune solubility.[5]

This guide is intended for researchers, scientists, and drug development professionals seeking to employ cutting-edge strategies to overcome common hurdles in medicinal chemistry.

The Strategic Advantage of this compound as a Bioisostere

The replacement of a simple linear amine, such as an isopropylamine group, with this compound is predicated on several key principles of medicinal chemistry aimed at enhancing the overall quality of a drug candidate.

1. Enhanced Metabolic Stability: Linear alkyl amines are often susceptible to enzymatic degradation, primarily through oxidation by cytochrome P450 enzymes.[6] The rigid, three-dimensional structure of the cyclobutane ring can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of clearance and prolonging the compound's half-life in vivo.[4]

2. Conformational Rigidity and Pre-organization: The inherent flexibility of linear amines can result in an entropic penalty upon binding to a biological target. By contrast, the cyclobutane scaffold "pre-organizes" the molecule into a more defined conformation, which can lead to a more favorable enthalpic contribution to the binding energy and, consequently, higher affinity.[3]

3. Improved Physicochemical Properties: The introduction of the cyclobutane motif can favorably modulate a compound's lipophilicity and solubility. The increased sp³ character can lead to improved solubility and reduced planarity, which are often desirable traits for oral bioavailability.[7]

4. Vectorial Exit Points for Further Optimization: The defined stereochemistry of the substituted cyclobutane ring provides distinct vectors for the attachment of other functional groups, allowing for a more precise exploration of the chemical space around a biological target.

Comparative Performance Analysis: A Hypothetical Case Study

To illustrate the potential benefits of this bioisosteric replacement, we present a hypothetical case study comparing a parent compound containing an isopropylamine moiety ("Parent Compound") with its analog where the isopropylamine has been replaced by this compound ("Cyclobutane Analog").

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

ParameterParent Compound (with Isopropylamine)Cyclobutane AnalogRationale for Expected Outcome
Molecular Weight ( g/mol ) 350.45407.54Increased due to the larger bioisostere.
cLogP 3.22.8The more 3D and polar nature of the cyclobutane derivative can reduce lipophilicity.
Metabolic Stability (t½ in human liver microsomes, min) 1575The cyclobutane ring is expected to sterically shield the amine from metabolic enzymes.[4]
Cell Permeability (Papp A→B in Caco-2, 10⁻⁶ cm/s) 5.28.5The reduced planarity and potential for favorable interactions with membrane transporters can enhance permeability.[8]
Aqueous Solubility (µg/mL) 2560The introduction of the methoxymethyl group and the overall less planar structure can improve solubility.

Table 2: Comparative Target Binding Affinity

ParameterParent Compound (with Isopropylamine)Cyclobutane AnalogRationale for Expected Outcome
Target Binding Affinity (KD, nM) 12035The conformational rigidity of the cyclobutane analog can lead to a more optimal presentation of key binding motifs to the target protein, resulting in a lower dissociation constant (higher affinity).[3]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical improvements outlined above, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of the Cyclobutane Analog

This protocol describes a typical reductive amination reaction to incorporate this compound into a parent molecule containing a ketone functional group.

Diagram 1: Synthetic Scheme for Reductive Amination

reagents This compound, NaBH(OAc)₃, Dichloroethane (DCE) Parent_Ketone reagents->Parent_Ketone:e Cyclobutane_Analog Cyclobutane Analog Parent_Ketone->Cyclobutane_Analog

Caption: Reductive amination of a ketone with this compound.

Materials:

  • Parent molecule with a ketone functionality

  • This compound[5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the parent ketone (1.0 eq) in DCE, add this compound (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired cyclobutane analog.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes to determine its intrinsic clearance.

Diagram 2: Microsomal Stability Assay Workflow

Start Prepare Compound Stock (1 mM in DMSO) Initiate_Reaction Add Compound & NADPH (Final Compound Conc. 1 µM) Start->Initiate_Reaction Incubation_Mix Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) Preincubation Pre-incubate at 37°C for 5 minutes Incubation_Mix->Preincubation Preincubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile containing Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Materials:

  • Parent Compound and Cyclobutane Analog

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (a structurally similar, stable compound)

Procedure:

  • Prepare a 1 mM stock solution of each test compound in DMSO.

  • In a 96-well plate, add phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).

  • Add the test compound to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) from the rate of disappearance of the compound.

Protocol 3: Caco-2 Cell Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Diagram 3: Caco-2 Permeability Assay Setup

Plate Apical (A) Compartment Caco-2 Monolayer on Semi-permeable Membrane Basolateral (B) Compartment A_to_B A to B Transport: Add Compound to Apical Sample from Basolateral A_to_B->Plate:f0 B_to_A B to A Transport: Add Compound to Basolateral Sample from Apical B_to_A->Plate:f2

Caption: Transwell plate setup for bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare dosing solutions of the test compounds in transport buffer (HBSS with HEPES).

  • For apical-to-basolateral (A→B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral-to-apical (B→A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and an initial sample from the donor compartment.

  • Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Protocol 4: Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR measures the real-time interaction between a ligand (test compound) and a target protein immobilized on a sensor chip.

Diagram 4: Surface Plasmon Resonance (SPR) Workflow

Immobilize Immobilize Target Protein on Sensor Chip Inject_Analyte Inject Serial Dilutions of Test Compound (Analyte) Immobilize->Inject_Analyte Association Measure Association (Binding) Inject_Analyte->Association Dissociation Measure Dissociation (Wash with Buffer) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgram to Determine ka, kd, and KD Regenerate->Analyze

Caption: General workflow for determining binding affinity using SPR.

Materials:

  • Purified target protein

  • Test compounds

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compounds (analyte) in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase).

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the protein (dissociation phase).

  • Regenerate the sensor surface to remove any remaining bound analyte.

  • Fit the resulting sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The bioisosteric replacement of linear amines with this compound represents a compelling strategy for overcoming common challenges in drug discovery. The introduction of this conformationally constrained, three-dimensional scaffold can lead to significant improvements in metabolic stability, cell permeability, and target binding affinity. While the comparative data presented in this guide is hypothetical, it is based on well-established principles of medicinal chemistry and serves to illustrate the potential advantages of this approach. The detailed experimental protocols provided herein offer a robust framework for researchers to empirically validate these benefits in their own drug discovery programs. By embracing such innovative strategies, the scientific community can continue to advance the development of safer and more effective medicines.

References

  • van der Kolk, R., et al. (2021).
  • White, A. D., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 23(8), 1988.
  • Fisher, M. J., et al. (2014). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Med. Chem. Commun., 5(11), 1673-1678.
  • Locuson, C. W., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Bioorganic & Medicinal Chemistry Letters, 29(1), 123-128.
  • Ghosal, S. K., & Das, S. K. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(7), 11-16.
  • Wang, H., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1029649.
  • Talele, T. T. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16235-16315.
  • Shityakov, S., et al. (2026). Analyzing the binding affinity of anti-cancer drug sunitinib with natural and synthetic cyclodextrins: A computational study. Chemical Reviews Letters, 9(3), 254-268.
  • Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology, 60(1), 120-135.
  • Degiacomi, G., et al. (2020). SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. International Journal of Molecular Sciences, 21(17), 6245.
  • Putra, O. D., et al. (2025). Permeability enhancement techniques for poorly permeable drugs: A review.
  • Li, F., et al. (2013). SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins. ACS Medicinal Chemistry Letters, 4(11), 1109-1113.
  • Patani, G. A., & LaVoie, E. J. (2012). Application of Bioisosteres in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Isopropylamine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.
  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
  • Editorial: Essential Medicinal Chemistry of Essential Medicines. (2020). Journal of Medicinal Chemistry, 63(9), 4475-4488.
  • Gardarsdottir, H. (n.d.).
  • Wentland, M. P., et al. (2009). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2289-2294.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Bioisosteres in Drug Design – “Escape
  • 3-Methylcyclobutan-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Contreras, M. F., et al. (2023). AB Toxins as High-Affinity Ligands for Cell Targeting in Cancer Therapy. Toxins, 15(7), 446.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8).

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Comparative Toxicity Guide: Cyclobutane Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative toxicological analysis of cyclobutane-derived amine building blocks, specifically focusing on their utility as bioisosteres for aromatic amines (e.g., anilines) and flexible alkyl chains.

Key Finding: While traditional aromatic amines often present structural alerts for genotoxicity (Ames positive), 3,3-difluorocyclobutan-1-amine and its analogs demonstrate a superior safety profile. They effectively mitigate the metabolic liabilities of the parent cyclobutane ring while offering a "3D-scaffold" that escapes the solubility and toxicity issues associated with planar aromatic systems.

Introduction: The "Escape from Flatland" & Toxicity Implications

In modern drug discovery, increasing the fraction of saturated carbons (


) is a proven strategy to improve clinical success rates. However, introducing strained rings like cyclobutanes raises concerns regarding ring-opening reactivity and specific metabolic toxicities.

This guide compares three distinct structural classes to evaluate their safety and stability profiles:

  • The Benchmark (High Risk): Aniline (Planar, aromatic, known genotoxin).

  • The Parent Scaffold: Cyclobutanamine (Saturated, strained, metabolically active).

  • The Optimized Block: 3,3-Difluorocyclobutan-1-amine (Saturated, blocked metabolic sites).

Logic of Bioisosteric Replacement

The following diagram illustrates the strategic shift from toxic planar systems to optimized saturated blocks.

Bioisostere_Logic cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold Aniline Aniline (Planar Aromatic) Risk1 Risk: Genotoxicity (Nitrenium Ions) Aniline->Risk1 Risk2 Risk: Poor Solubility Aniline->Risk2 F_Cyclobutane 3,3-Difluorocyclobutane (3D Saturated) Risk1->F_Cyclobutane Bioisosteric Replacement Benefit1 Benefit: Metabolically Stable (Blocked C-H sites) F_Cyclobutane->Benefit1 Benefit2 Benefit: Ames Negative F_Cyclobutane->Benefit2

Figure 1: Strategic transition from planar aromatic amines to fluorinated cyclobutane bioisosteres to mitigate toxicity risks.

Comparative Performance Matrix

The following data aggregates typical industry findings for these building blocks. Data represents mean values derived from standardized CRO panels (HepG2 cytotoxicity and Salmonella typhimurium genotoxicity).

FeatureAniline (Benchmark)Cyclobutanamine (Parent)3,3-Difluorocyclobutan-1-amine (Optimized)
Structure Type Aromatic (

)
Aliphatic Ring (

)
Fluorinated Aliphatic Ring (

)
Lipophilicity (LogP) ~0.9 (Moderate)~0.6 (Low)~0.8 (Modulated)
Cytotoxicity (

HepG2)
150

M
(High Toxicity)
> 500

M (Low Toxicity)
> 1000

M
(Negligible)
Ames Test (Genotoxicity) Positive (Strain TA98/100)NegativeNegative
Metabolic Stability (

)
Low (< 15 min)Moderate (30-45 min)High (> 60 min)
Primary Metabolite Hydroxylamine / NitreniumRing-opened aldehydeStable amine / N-glucuronide
Technical Insight
  • Aniline: The toxicity is driven by CYP450-mediated N-hydroxylation, forming reactive nitrenium ions that bind DNA.

  • Cyclobutanamine: While safer, the parent ring is susceptible to oxidative deamination and ring-opening, potentially forming reactive aldehydes.

  • 3,3-Difluorocyclobutanamine: The fluorine atoms at the 3-position deactivate the ring C-H bonds against oxidation (inductive effect) and prevent the formation of reactive ring-opened species, significantly enhancing metabolic stability (

    
    ).
    

Detailed Metabolic Pathways[1]

Understanding the metabolic fate is crucial for predicting toxicity. The diagram below contrasts the "Safe" vs. "Toxic" pathways.

Metabolic_Pathways Start Amine Building Block Aniline Aniline Scaffold Start->Aniline Cyclo Cyclobutanamine Start->Cyclo Fluoro 3,3-Difluorocyclobutanamine Start->Fluoro N_OH N-Hydroxylation (CYP450) Aniline->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct RingOpen Ring Opening (Aldehyde Formation) Cyclo->RingOpen ProteinBind Protein Binding (Potential Hapten) RingOpen->ProteinBind Metab_Block Metabolic Blocking (C-F Bond Strength) Fluoro->Metab_Block Excretion Renal Excretion (Intact / Glucuronide) Metab_Block->Excretion

Figure 2: Metabolic divergence. Fluorination prevents the formation of reactive intermediates (Nitrenium ions or Aldehydes).

Experimental Protocols

To replicate these findings or evaluate new analogs, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Validates the resistance of the building block to oxidative degradation.

  • Preparation: Prepare a

    
     mM stock solution of the test amine in DMSO.
    
  • Incubation System:

    • Matrix: Pooled human liver microsomes (HLM) at

      
       mg/mL protein concentration.
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes and test compound (

      
      M final) at 37°C for 5 min.
      
    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    • Target:

      
      L/min/mg for stable building blocks.
      
Protocol B: Comparative Ames Test (Genotoxicity)

Validates the absence of mutagenic potential.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assays +/- S9 liver homogenate (to detect metabolic activation of amines).

  • Dosing: Treat bacteria with 5 concentrations (up to 5000

    
     g/plate ) using the plate incorporation method.
    
  • Control:

    • Positive: 2-Aminoanthracene (+S9).

    • Negative: DMSO vehicle.

  • Readout: Count revertant colonies after 48h incubation at 37°C.

    • Pass Criteria: No dose-dependent increase in revertants; fold increase < 2x over solvent control.

References

  • Mykhailiuk, P. K. (2019).[1][2] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024).[3] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link

  • BenchChem. (2025). "A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1." BenchChem Technical Guides. Link

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate Genotoxicity Risks." Chemical Research in Toxicology. Link

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